MB-211
描述
属性
分子式 |
C37H46N8O6S2 |
|---|---|
分子量 |
762.945 |
IUPAC 名称 |
N-((S)-1-(((S)-6-Amino-1-(((R)-2-amino-1-(4-((3-methoxybenzyl)oxy)phenyl)-2-oxoethyl)amino)-1-oxohexan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)-[2,2'-bithiophene]-5-carboxamide |
InChI |
InChI=1S/C37H46N8O6S2/c1-50-26-8-4-7-23(21-26)22-51-25-14-12-24(13-15-25)32(33(39)46)45-35(48)27(9-2-3-18-38)43-34(47)28(10-5-19-42-37(40)41)44-36(49)31-17-16-30(53-31)29-11-6-20-52-29/h4,6-8,11-17,20-21,27-28,32H,2-3,5,9-10,18-19,22,38H2,1H3,(H2,39,46)(H,43,47)(H,44,49)(H,45,48)(H4,40,41,42)/t27-,28-,32+/m0/s1 |
InChI 键 |
CRRMQORWVFJFIV-ALKXEMMNSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=CS2)S1)N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCCN)C(N[C@H](C3=CC=C(OCC4=CC=CC(OC)=C4)C=C3)C(N)=O)=O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MB-211; MB 211; MB211 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Targeted Alpha Therapy: A Close Look at Astatine-211-Based Radiopharmaceuticals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound "MB-211" does not correspond to a publicly documented therapeutic agent in scientific literature or clinical trial databases. This guide will, therefore, focus on a plausible and closely related therapeutic agent, Astatine-211 (211At) , a promising radionuclide for targeted alpha therapy, with a specific focus on 211At-meta-astatobenzylguanidine (211At-MABG) , a clinical-stage radiopharmaceutical. This document will provide a comprehensive overview of its mechanism of action, supported by experimental data and methodologies.
Introduction to Targeted Alpha Therapy with Astatine-211
Targeted alpha therapy (TAT) is an emerging and potent form of radionuclide therapy for cancer. It utilizes alpha-emitting radionuclides, such as Astatine-211, which are conjugated to a targeting moiety that selectively delivers the radionuclide to cancer cells. 211At is considered a prime candidate for TAT due to its favorable physical properties. It decays with a 100% alpha emission, releasing a single high-energy alpha particle per decay, which minimizes off-target damage from radioactive daughter isotopes.[1] Its half-life of 7.2 hours is long enough for production and administration but short enough to reduce long-term radiation exposure to healthy tissues.[1][2]
The Mechanism of Action of 211At-MABG
The therapeutic effect of 211At-MABG is predicated on the targeted delivery of cytotoxic alpha-particle radiation to tumor cells that express the norepinephrine transporter (NET).
Molecular Targeting
211At-MABG is an analogue of 131I-meta-iodobenzylguanidine (131I-MIBG), a compound that has been used for decades to treat neuroblastoma.[3][4] The MABG component of the drug serves as the targeting vector. It is a structural analog of the neurotransmitter norepinephrine and is recognized and actively transported into cells by the norepinephrine transporter (NET).[4] Certain neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, exhibit high expression of NET on their cell surfaces, leading to the selective accumulation of 211At-MABG in these tumor cells.[4]
Alpha Particle-Induced Cytotoxicity
Once internalized, the Astatine-211 atom undergoes radioactive decay, emitting a high-energy alpha particle. Alpha particles are characterized by high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance. This dense ionization track causes extensive and difficult-to-repair double-strand breaks in the DNA of the cancer cell, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[5] The high potency and short path length of alpha particles make them highly effective at killing targeted cancer cells with minimal damage to surrounding healthy tissues.[2]
Experimental Data and Protocols
The development and characterization of 211At-MABG involve a series of preclinical and clinical experiments to establish its safety and efficacy.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Maximum Tolerated Dose (MTD) | 66.7 MBq/kg | CB17SC scid-/- mice | [5] |
| Maximum Tolerated Dose (MTD) | 51.8 MBq/kg | NSG mice | [5] |
| Tumor Suppression | Superior to 19.25 MBq of [131I]MIBG | Pheochromocytoma model | [5] |
| Starting Dose (Phase I Trial) | 0.65 MBq/kg | Patients with malignant pheochromocytoma or paraganglioma | [1] |
| Dose Escalation Levels (Phase I Trial) | 1.3 MBq/kg and 2.6 MBq/kg | Patients with malignant pheochromocytoma or paraganglioma | [1] |
Key Experimental Protocols
3.2.1. Radiosynthesis and Formulation of 211At-MABG
-
Objective: To produce and purify 211At-MABG for preclinical and clinical use.
-
Methodology:
-
Astatine-211 is produced in a cyclotron by bombarding a bismuth target.[2]
-
The 211At is then radiolabeled to a benzylguanidine precursor.
-
The crude product is purified using high-performance liquid chromatography (HPLC).
-
The purified 211At-MABG is formulated into an injectable solution, often with stabilizers like sodium ascorbate to enhance stability in human serum and reduce thyroid uptake.[5]
-
3.2.2. In Vitro and In Vivo Biodistribution Studies
-
Objective: To determine the uptake, distribution, and clearance of 211At-MABG in preclinical models.
-
Methodology:
-
211At-MABG is administered to tumor-bearing mice (e.g., neuroblastoma or pheochromocytoma xenograft models).
-
At various time points, tissues and tumors are harvested.
-
The amount of radioactivity in each tissue is measured using a gamma counter.
-
These studies are crucial for assessing tumor targeting and potential off-target accumulation.[5]
-
3.2.3. Preclinical Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of 211At-MABG in animal models.
-
Methodology:
-
Tumor-bearing mice are treated with varying doses of 211At-MABG.
-
Tumor growth is monitored over time and compared to control groups (e.g., vehicle control or treatment with 131I-MIBG).
-
Survival rates are also assessed.
-
Immunohistochemical analyses of tumor tissues are performed to confirm decreased proliferation (e.g., Ki-67 staining) and increased apoptosis (e.g., TUNEL assay).[5]
-
3.2.4. Phase I Clinical Trial Protocol
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of 211At-MABG in human patients.
-
Methodology:
-
A dose-escalation study design (e.g., 3+3 design) is typically used.[1]
-
Patients with advanced solid tumors known to express NET (e.g., malignant pheochromocytoma, paraganglioma, or relapsed/refractory neuroblastoma) are enrolled.[1][3]
-
211At-MABG is administered intravenously.[3]
-
Patients are closely monitored for adverse events to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6][7]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Mechanism of action of 211At-MABG in a tumor cell.
Caption: General experimental workflow for 211At-MABG development.
Conclusion
211At-MABG represents a promising targeted alpha therapy for neuroendocrine tumors. Its mechanism of action, centered on the selective delivery of potent alpha-particle radiation via the norepinephrine transporter, offers the potential for high therapeutic efficacy with reduced toxicity to healthy tissues. Ongoing clinical trials will further elucidate its safety and effectiveness in treating patients with these challenging malignancies.[4] The continued development of such targeted radiopharmaceuticals is a significant step forward in the field of oncology.
References
- 1. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 3. alexslemonade.org [alexslemonade.org]
- 4. openmedscience.com [openmedscience.com]
- 5. 211At-MABG - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
MB-211: A Pan-Serotype Dengue Virus NS2B-NS3 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV) infection is a major global health concern with no specific antiviral therapy currently available. The viral NS2B-NS3 protease is an essential enzyme for viral replication and a key target for antiviral drug development. This document provides a comprehensive technical overview of MB-211 (also referred to as MB21), a benzimidazole derivative identified as a potent, pan-serotype inhibitor of the DENV NS2B-NS3 protease. This compound exhibits a mixed-type, allosteric inhibition mechanism and has demonstrated significant antiviral activity against all four DENV serotypes in cell culture without notable cytotoxicity. This guide details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to Dengue Virus and the NS2B-NS3 Protease Target
Dengue virus, a member of the Flaviviridae family, is a single-stranded RNA virus with four distinct serotypes (DENV-1, -2, -3, and -4)[1]. The viral genome encodes a single polyprotein that is cleaved by both host and viral proteases to yield mature structural and non-structural proteins[2]. The viral protease, a complex of the non-structural proteins NS2B and NS3, is responsible for multiple cleavages of the viral polyprotein and is therefore essential for viral replication[2]. The NS3 protein contains the serine protease catalytic triad (His51, Asp75, Ser135), while the NS2B protein acts as a cofactor, wrapping around the NS3 protease domain to form the active conformation[2]. The critical role of the NS2B-NS3 protease in the viral life cycle makes it a prime target for the development of antiviral inhibitors[1].
This compound: A Novel Benzimidazole-Based DENV Protease Inhibitor
This compound is a small molecule benzimidazole derivative that has been identified as a potent inhibitor of the DENV NS2B-NS3 protease[1].
Mechanism of Action
This compound functions as a mixed-type inhibitor of the DENV-2 NS2B-NS3 protease[1]. In silico docking analysis suggests that this compound binds to an allosteric site in the vicinity of the catalytic triad, rather than directly competing with the substrate for the active site[1][3]. This allosteric binding is thought to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency[1].
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity profile of this compound.
Table 1: In Vitro Inhibition of DENV-2 NS2B-NS3 Protease by this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | DENV-2 NS2B-NS3 Protease | Fluorogenic Peptide Substrate Cleavage | 5.95 | [1] |
Table 2: Antiviral Activity of this compound Against All Four DENV Serotypes in Vero Cells
| DENV Serotype | Treatment Concentration (µM) | Viral Titer Reduction (%) | Reference |
| DENV-1 | 30 | 50 | [1] |
| DENV-2 | 30 | 82 | [1] |
| DENV-3 | 30 | 75 | [1] |
| DENV-4 | 30 | 73 | [1] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC50 (µM) | Observation | Reference |
| Vero Cells | Not specified | > 100 | No discernible cytotoxicity observed at concentrations up to 100 µM. | [1][3] |
Note: Specific EC50 values for the antiviral activity of this compound have not been reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
DENV NS2B-NS3 Protease Inhibition Assay (Fluorogenic Substrate Cleavage)
This assay measures the ability of a compound to inhibit the proteolytic activity of the recombinant DENV NS2B-NS3 protease.
Materials:
-
Recombinant DENV-2 NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer: 200 mM Tris-HCl, pH 8.5[2]
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well black microtiter plate, add 0.57 µM of the recombinant NS2B-NS3 protease enzyme to each well containing the diluted inhibitor or vehicle control (assay buffer with DMSO)[2].
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Initiate the reaction by adding the fluorogenic peptide substrate (Boc-Gly-Arg-Arg-AMC) to a final concentration of 100 µM[2].
-
Incubate the reaction mixture for 60 minutes at 37 °C[2].
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 360 nm and emission at 440 nm for AMC)[4].
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit DENV replication in a host cell line, measured by the reduction in the number of viral plaques.
Materials:
-
Vero cells or other susceptible cell lines (e.g., BHK-21)
-
Dengue virus stock (DENV-1, -2, -3, or -4)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound (or other test compounds)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well plates
Protocol:
-
Seed Vero cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a virus dilution in infection medium to yield a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus dilution with the corresponding dilutions of this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the virus-compound mixtures and incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes to allow for virus adsorption[5].
-
After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days, depending on the virus serotype, until plaques are visible[6].
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
NS1 Antigen Secretion Assay (ELISA)
This assay quantifies the amount of secreted DENV non-structural protein 1 (NS1) antigen in the supernatant of infected cells as a marker for viral replication.
Materials:
-
Vero cells
-
Dengue virus stock
-
This compound
-
Commercial Dengue NS1 ELISA kit
-
96-well plates
Protocol:
-
Seed Vero cells in 96-well plates and grow to confluency.
-
Infect the cells with the desired DENV serotype in the presence of various concentrations of this compound or a vehicle control. A concentration of 30 µM was used in the study by Rawat et al.[1].
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
At different time points post-infection (e.g., daily for up to 7 days), collect the culture supernatants.
-
Quantify the amount of NS1 antigen in the collected supernatants using a commercial Dengue NS1 ELISA kit according to the manufacturer's instructions[7][8][9].
-
Compare the levels of NS1 secretion in this compound-treated cells to the vehicle-treated control cells to assess the inhibition of viral replication.
Visualizations
Dengue Virus Replication Cycle and Inhibition by this compound
Caption: Dengue virus replication cycle and the inhibitory action of this compound.
Experimental Workflow for Screening DENV Protease Inhibitors
Caption: Workflow for the identification and characterization of DENV protease inhibitors.
Discussion and Future Perspectives
This compound has emerged as a promising lead compound for the development of a pan-serotype Dengue virus antiviral. Its unique allosteric mechanism of inhibition may offer advantages in terms of specificity and the potential to overcome resistance mutations that can arise with active-site inhibitors. The significant reduction in viral titers for all four DENV serotypes in vitro highlights its potential as a broad-spectrum anti-dengue therapeutic.
The lack of discernible cytotoxicity at high concentrations is a favorable characteristic for a drug candidate. However, the absence of published EC50 and CC50 values makes a precise determination of its selectivity index challenging. Furthermore, there is a notable lack of in vivo efficacy and pharmacokinetic data for this compound in animal models. While general pharmacokinetic properties of benzimidazole derivatives have been studied, specific data for this compound is crucial for its progression as a clinical candidate[10][11].
Future research should focus on:
-
Determining the EC50 values of this compound against all four DENV serotypes to accurately calculate the selectivity index.
-
Conducting comprehensive cytotoxicity studies to establish a definitive CC50 value.
-
Performing in vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of the benzimidazole scaffold.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. astamdiagno.com [astamdiagno.com]
- 8. euroimmun.co.jp [euroimmun.co.jp]
- 9. eaglebio.com [eaglebio.com]
- 10. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 11. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Gefitinib: A Targeted Approach to Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib, marketed under the brand name Iressa, is a landmark molecule in the field of oncology, representing one of the first successful examples of targeted cancer therapy. As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, its discovery and development have paved the way for a personalized medicine approach in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Gefitinib. Quantitative data are summarized in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction: The Dawn of Targeted Cancer Therapy
The development of Gefitinib was driven by the growing understanding of the molecular drivers of cancer. The epidermal growth factor receptor (EGFR) was identified as a key player in the proliferation and survival of many cancer cells.[1][2] Inappropriate activation of EGFR, often due to mutations or overexpression, leads to the uncontrolled stimulation of downstream signaling cascades that promote cell growth and inhibit apoptosis (programmed cell death).[1][2] Gefitinib was designed to specifically target and inhibit the tyrosine kinase activity of EGFR, thereby blocking these aberrant signals.[1][3] This targeted approach offered the promise of greater efficacy and reduced side effects compared to traditional cytotoxic chemotherapy.
Mechanism of Action: Inhibiting the EGFR Signaling Pathway
Gefitinib functions as a selective and reversible inhibitor of the EGFR tyrosine kinase.[1] It achieves this by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the receptor.[4][5] By occupying the ATP-binding pocket, Gefitinib prevents the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling pathways.[4][5]
The primary signaling cascades affected by Gefitinib's inhibition of EGFR include:
-
The Ras-Raf-MEK-ERK Pathway: This pathway is crucial for cell proliferation.[5]
-
The PI3K-Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis.[5][6]
-
The JAK-STAT Pathway: This pathway is also involved in cell survival and proliferation.[5][6]
By blocking these pathways, Gefitinib effectively halts the uncontrolled growth of cancer cells that are dependent on EGFR signaling and can induce apoptosis.[3][4] The remarkable efficacy of Gefitinib is particularly pronounced in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[5] These mutations lead to a state of "oncogene addiction," where the cancer cells become highly dependent on the continuous signaling from the mutated EGFR for their survival, making them exquisitely sensitive to inhibitors like Gefitinib.
Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been developed since its initial discovery. Below are two representative synthetic schemes, including a more recent, efficient approach.
A Novel Synthetic Route Starting from Methyl 3-hydroxy-4-methoxybenzoate
This synthetic pathway offers a high overall yield and utilizes readily available starting materials.[7]
Experimental Protocols
-
To a suspension of powdered iron (0.89 mol) in acetic acid (500 mL), stir for 15 minutes at 50°C under a nitrogen atmosphere.
-
Add a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) dropwise.
-
Stir the mixture for 30 minutes at 50-60°C.
-
Filter the catalyst and wash with methanol.
-
Evaporate the volatiles from the combined filtrate and washes.
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
To a solution of morpholine (0.5 mol) in DMF (200 mL), add 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (0.22 mol) and potassium iodide (2.0 g).
-
Stir the solution at 60°C for 30 minutes.
-
Pour the reaction mixture into ice-water (2 L) and extract with chloroform (3 x 300 mL).
-
Combine the organic layers and wash with a saturated solution of sodium carbonate (2 x 200 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain Gefitinib.
Quantitative Biological Data
The biological activity of Gefitinib has been extensively characterized in vitro and in vivo. The following tables summarize key quantitative data.
In Vitro Potency of Gefitinib and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H1299 | 14.23 ± 0.08 | [8] |
| Gefitinib | A549 | 15.11 ± 0.05 | [8] |
| Gefitinib | NCI-H1437 | 20.44 ± 1.43 | [8] |
| Derivative 4b | NCI-H1299 | 4.42 ± 0.24 | [8] |
| Derivative 4b | A549 | 3.94 ± 0.01 | [8] |
| Derivative 4b | NCI-H1437 | 1.56 ± 0.06 | [8] |
| Derivative 4c | NCI-H1299 | 4.60 ± 0.18 | [8] |
| Derivative 4c | A549 | 4.00 ± 0.08 | [8] |
| Derivative 4c | NCI-H1437 | 3.51 ± 0.05 | [8] |
Pharmacokinetic Properties of Gefitinib
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~59% | Human | [9] |
| Tmax (Time to Peak Plasma Concentration) | 3-7 hours | Human | [10] |
| Terminal Half-life (t1/2) | ~41 hours (single dose) | Human | [9] |
| Volume of Distribution (Vd) | 1400 L | Human | [9] |
| Plasma Protein Binding | ~91% | Human | [9] |
| Oral Bioavailability | 53% | Mouse | [11] |
| Tmax (Time to Peak Plasma Concentration) | 1 hour | Mouse | [11] |
| Terminal Half-life (t1/2) | 3.8 hours | Mouse | [11] |
Conclusion
Gefitinib stands as a testament to the power of targeted drug design. Its journey from a conceptual understanding of cancer biology to a clinically effective therapeutic has not only provided a vital treatment option for patients with EGFR-mutated cancers but has also laid the groundwork for the development of subsequent generations of tyrosine kinase inhibitors and other targeted agents. The synthetic pathways and biological data presented in this guide highlight the key scientific achievements that have made Gefitinib a cornerstone of modern oncology. The ongoing research into new derivatives and combination therapies continues to build upon this legacy, promising further advancements in the fight against cancer.
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
[211At]meta-Astatobenzylguanidine ([211At]MABG): A Targeted Alpha-Particle Therapy
An in-depth analysis of the query "MB-211" reveals that this designation does not refer to a single, universally recognized chemical entity. Instead, the term appears in various scientific and technical contexts, each denoting a different substance or concept. For researchers, scientists, and drug development professionals, the most pertinent interpretations of "this compound" are likely meta-[211At]astatobenzylguanidine ([211At]MABG), a promising radiopharmaceutical, or a compound within a series of experimental PROTAC degraders. This guide will primarily focus on [211At]MABG due to the greater availability of public data regarding its chemical structure, properties, and therapeutic application. Other potential interpretations will be briefly addressed to provide a comprehensive overview.
[211At]MABG is an analogue of meta-iodobenzylguanidine (MIBG) where the radioisotope iodine-131 is replaced by astatine-211 (211At), an alpha-particle emitting isotope. This substitution offers the potential for enhanced therapeutic efficacy due to the highly destructive, short-range nature of alpha radiation. [211At]MABG is being investigated for the treatment of neuroendocrine tumors, such as neuroblastoma and malignant pheochromocytoma/paraganglioma, which overexpress the norepinephrine transporter (NET).
Chemical Structure and Properties
The core structure of [211At]MABG consists of a benzylguanidine moiety with an astatine-211 atom at the meta position of the benzene ring.
Table 1: Physicochemical Properties of [211At]MABG
| Property | Value/Description |
| Radionuclide | Astatine-211 (211At) |
| Half-life of 211At | 7.2 hours |
| Emission | Alpha particles |
| Target | Norepinephrine Transporter (NET) |
| Therapeutic Application | Targeted radionuclide therapy for neuroendocrine tumors |
Mechanism of Action
The therapeutic action of [211At]MABG is centered on its targeted delivery of cytotoxic alpha-particle radiation to tumor cells. The molecule is a norepinephrine analogue and is recognized and taken up by the norepinephrine transporter (NET), which is often highly expressed on the surface of neuroendocrine tumor cells.[1][2] This targeted uptake concentrates the astatine-211 at the tumor site, leading to localized cell killing while minimizing damage to surrounding healthy tissues.[1] The high linear energy transfer of alpha particles makes them particularly effective at inducing complex, difficult-to-repair DNA double-strand breaks in cancer cells, leading to potent cytotoxicity.[3]
Synthesis and Experimental Protocols
The synthesis of [211At]MABG typically involves the astatination of a precursor molecule. A common method utilizes a tin precursor anchored to a solid support, which facilitates purification.[2]
Table 2: Summary of [211At]MABG Synthesis Parameters
| Parameter | Value/Description | Reference |
| Precursor | Solid-supported tin precursor | [2] |
| Astatine Source | 211At in methanolic solution | [2] |
| Oxidant | H2O2/HOAc mixture | [2] |
| Purification | C-18 solid-phase extraction or cation exchange resin cartridge | [2] |
| Radiochemical Yield | 63 ± 13% (C-18 SPE); 63 ± 9% (cation exchange) | [2] |
| Radiochemical Purity | > 90% | [2] |
| Synthesis Time | Shorter with cation exchange resin | [2] |
Experimental Protocol for High-Level Synthesis of [211At]MABG:
A detailed protocol for a kit-based synthesis method has been developed to facilitate clinical evaluation.[2]
-
Preparation: A tin precursor is anchored to a solid-support resin.
-
Astatination: The resin is treated with a methanolic solution of 211At in the presence of an oxidant mixture of hydrogen peroxide and acetic acid.[2]
-
Incubation: The suspension is stirred at room temperature for a specified period.
-
Isolation: [211At]MABG is isolated from the reaction mixture using either a C-18 solid-phase extraction (SPE) cartridge or a cation exchange resin cartridge. The cation exchange method avoids a problematic methanol evaporation step.[2]
-
Quality Control: The final product is tested for radiochemical purity, sterility, and apyrogenicity to ensure it is suitable for clinical studies.[2]
Clinical and Preclinical Research
Preclinical studies have demonstrated the potent antitumor effects of [211At]MABG in models of malignant pheochromocytoma and neuroblastoma.[3] The cytotoxicity of [211At]MABG has been shown to be significantly higher than that of its iodine-131 labeled counterpart, [131I]MIBG.[3] Clinical trials are underway to evaluate the safety and efficacy of [211At]MABG in patients with malignant pheochromocytoma and paraganglioma.[1][4]
Other Potential Interpretations of "this compound"
PROTAC Degrader GP-211
In the context of targeted protein degradation, a compound designated "211" (GP-211) was part of a series of synthesized dual-target degraders for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[5] These molecules, known as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of specific proteins. In this particular study, while GP-211 was screened, the lead compound identified was GP262, which demonstrated potent degradation of PI3K and mTOR and exhibited significant antiproliferative activity in breast cancer cell lines.[5] The research involved mechanistic studies confirming degradation via the ubiquitin-proteasome system and in vivo validation of tumor growth suppression.[5]
NDSB 211
NDSB 211 is the shorthand for 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, a non-detergent sulfobetaine.[6] It is a zwitterionic compound used in biochemical applications to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins without denaturation.[6]
E 211 (Sodium Benzoate)
E 211 is the E number for sodium benzoate, the sodium salt of benzoic acid.[7] It is widely used as a food preservative due to its bacteriostatic and fungistatic properties under acidic conditions.[7] It is commonly found in acidic foods such as carbonated drinks, jams, and salad dressings.[7]
References
- 1. openmedscience.com [openmedscience.com]
- 2. A Kit Method for the High Level Synthesis of [211At]MABG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. E 211 - Ataman Kimya [atamanchemicals.com]
Early-Stage Antiviral Research: A Methodological Overview
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding the antiviral activity of a compound designated "MB-211." The following guide provides a comprehensive overview of the typical methodologies, data presentation, and conceptual frameworks used in the early-stage research and development of novel antiviral agents, tailored for researchers, scientists, and drug development professionals. The data and pathways presented are illustrative and based on common practices in the field of virology.
Introduction to Early-Stage Antiviral Drug Discovery
The initial phases of antiviral research focus on identifying and characterizing compounds that can inhibit viral replication with minimal toxicity to the host organism. This process involves a series of in vitro experiments to determine a compound's efficacy, potency, and safety profile. Key objectives include elucidating the mechanism of action and establishing a preliminary therapeutic window. This guide outlines the fundamental experimental protocols, data interpretation, and visualization of conceptual workflows inherent to this discovery phase.
Quantitative Assessment of Antiviral Activity and Cytotoxicity
A critical step in evaluating a potential antiviral candidate is to quantify its ability to inhibit viral replication and to assess its toxicity to host cells. This is typically expressed through metrics such as the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
Table 1: Illustrative Antiviral Activity and Cytotoxicity Data
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Compound A | Influenza A Virus | MDCK | 2.5 | >100 | >40 |
| Compound B | Dengue Virus | Vero | 5.8 | 87 | 15 |
| Compound C | HIV-1 | MT-4 | 0.1 | 25 | 250 |
| Compound D | SARS-CoV-2 | Calu-3 | 1.2 | 55 | 45.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Core Experimental Protocols in Early Antiviral Research
The following sections detail common experimental methodologies employed to derive the quantitative data presented above and to further characterize the antiviral properties of a compound.
Cytotoxicity Assays
Prior to assessing antiviral activity, the inherent toxicity of a compound on the host cell line must be determined. This is crucial for distinguishing true antiviral effects from non-specific cell death.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by non-linear regression analysis.[1]
Antiviral Activity Assays
Several methods can be employed to measure the inhibitory effect of a compound on viral replication. The choice of assay often depends on the virus and the specific research question.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.
-
Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Treatment and Infection: Treat the cells with serial dilutions of the compound and then infect with the virus. Alternatively, cells can be infected first, followed by compound addition, depending on the experimental design (e.g., pre-treatment vs. post-treatment).[2]
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a visible cytopathic effect (e.g., cell rounding, detachment) in the control wells.
-
Quantification of Cell Viability: Assess cell viability using methods like the MTT assay described above. In this context, a higher absorbance indicates greater inhibition of virus-induced cell death.[3]
-
Data Analysis: Calculate the percentage of CPE inhibition and determine the IC50 value.
Visualization of Workflows and Pathways
Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following are examples created using the DOT language.
Caption: A generalized workflow for the initial screening and characterization of antiviral compounds.
Caption: A simplified diagram of a generic viral replication cycle and its interaction with host cell factors.
Conclusion
The early research phase of antiviral drug discovery is a systematic process involving the rigorous quantitative assessment of a compound's efficacy and toxicity. Through established experimental protocols such as cytotoxicity and viral inhibition assays, researchers can identify promising lead candidates. Subsequent studies then focus on elucidating the mechanism of action to pave the way for further preclinical and clinical development. While specific data on "this compound" is not currently available, the methodologies and frameworks described herein represent the foundational approach to the discovery of novel antiviral therapeutics.
References
Unveiling the Molecular Target of MB-211: A Technical Guide to its Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of MB-211, a potent competitive inhibitor of the Dengue Virus (DENV) and West Nile Virus (WNV) NS2B-NS3 proteases. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Core Findings: this compound as a Flavivirus Protease Inhibitor
This compound has been characterized as a competitive inhibitor of the NS2B-NS3 protease, a critical enzyme in the life cycle of flaviviruses such as Dengue and West Nile virus. The protease is responsible for cleaving the viral polyprotein, a process essential for the formation of the viral replication complex. Inhibition of this enzyme effectively halts viral replication.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the Dengue virus NS2B-NS3 protease has been determined using biochemical assays.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | Dengue Virus NS2B-NS3 Protease | Tryptophan Quenching Assay | 0.176[1] |
Target Identification and Validation: The Experimental Approach
The primary method employed for the identification and validation of this compound's target was a Tryptophan Fluorescence Quenching Assay . This biophysical technique allows for the direct assessment of binding between a ligand (this compound) and its protein target (DENV NS2B-NS3 protease).
Signaling Pathway of DENV NS2B-NS3 Protease
The DENV NS2B-NS3 protease is a key component in the viral replication machinery. Its primary function is to process the viral polyprotein, which is translated from the viral RNA genome. This proteolytic activity is essential for releasing individual viral proteins that form the replication complex.
Caption: DENV polyprotein processing by NS2B-NS3 protease.
Experimental Protocols
Expression and Purification of DENV NS2B-NS3 Protease
The DENV NS2B-NS3 protease (serotype 2) is typically expressed in E. coli as a single-chain construct (scNS2B-NS3pro) to ensure proper folding and activity.
Workflow for Protease Expression and Purification:
Caption: Workflow for recombinant DENV protease production.
Detailed Protocol:
-
Expression: The plasmid containing the scNS2B-NS3pro gene is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Purification: Cells are harvested by centrifugation and lysed. The His-tagged protease is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC). The His-tag is then cleaved, and the protease is further purified by a second IMAC step (to remove the cleaved tag and uncleaved protein) and size-exclusion chromatography.
Tryptophan Fluorescence Quenching Assay
This assay measures the binding of an inhibitor to the DENV NS2B-NS3 protease by monitoring the quenching of intrinsic tryptophan fluorescence. The protease contains tryptophan residues near the active site, and the binding of a ligand can alter their local environment, leading to a change in fluorescence intensity.
Logical Flow of the Tryptophan Quenching Assay:
Caption: Principle of the tryptophan quenching assay.
Detailed Protocol:
-
Reaction Setup: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Measurement: The fluorescence is measured using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 340 nm.
-
Titration: A fixed concentration of the DENV NS2B-NS3 protease is titrated with increasing concentrations of this compound.
-
Data Analysis: The change in fluorescence intensity is plotted against the inhibitor concentration, and the data is fitted to a suitable binding model to determine the dissociation constant (Kd) or IC50 value.
Conclusion
The target of this compound has been unequivocally identified and validated as the Dengue and West Nile virus NS2B-NS3 protease. The tryptophan fluorescence quenching assay serves as a robust and direct method for characterizing the binding and inhibitory activity of compounds like this compound against this critical viral enzyme. The detailed protocols provided herein offer a foundation for further research and development of novel flavivirus protease inhibitors.
References
Structural Insights into MB-211 Binding to the Dengue Virus NS2B-NS3 Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology governing the interaction between the competitive inhibitor MB-211 and the Dengue virus (DENV) NS2B-NS3 protease, a critical enzyme for viral replication. The content herein synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding for researchers in the field of virology and drug discovery.
Quantitative Analysis of Inhibitor Binding
The efficacy of inhibitors targeting the NS2B-NS3 protease is determined through various biochemical assays that yield quantitative measures of their binding affinity and inhibitory potential. Below is a summary of key data for this compound and other relevant inhibitors.
| Inhibitor | Target Virus | Assay Type | Parameter | Value | Reference |
| This compound | DENV | Biochemical Assay | IC50 | 0.176 µM | [1] |
| (3R)-4 | DENV | Biochemical Assay | IC50 | 17.7 µM | [1] |
| (3S)-11a | DENV | Biochemical Assay | IC50 | 2.3 µM | [1] |
| (3S)-11d | DENV | Biochemical Assay | IC50 | 2.5 µM | [1] |
| (3S)-11a | DENV | Cellular Assay | EC50 | 11.7 µM | [1] |
| (3S)-11d | DENV | Cellular Assay | EC50 | 4.1 µM | [1] |
| MB-53 | DENV | Biochemical Assay | IC50 | 0.37 µM | [1] |
| Bz-Arg-Lys-NH2 | DENV | Biochemical Assay | IC50 | 58.5 µM | [1] |
| Compound 3 | ZIKV | Biochemical Assay | IC50 | 14.01 µM | [2][3] |
| Compound 8 | ZIKV | Biochemical Assay | IC50 | 6.85 µM | [2][3] |
| Compound 9 | ZIKV | Biochemical Assay | IC50 | 14.2 µM | [2][3] |
| Temoporfin | ZIKV | Biochemical Assay | IC50 | 18.77 µM | [2] |
The NS2B-NS3 Protease: A Key Antiviral Target
The NS2B-NS3 protease is a serine protease essential for the replication of flaviviruses, including Dengue and Zika.[4] The NS3 protein contains the proteolytic domain, while the NS2B protein acts as a cofactor, wrapping around the NS3 core to form the active site.[5][6] This enzymatic complex is responsible for cleaving the viral polyprotein at specific sites, releasing individual non-structural proteins required for the formation of the viral replication complex.[4][5] The indispensable role of the NS2B-NS3 protease in the viral life cycle makes it a prime target for the development of antiviral inhibitors.[5][7]
The protease exists in two principal conformations: an "open," inactive state and a "closed," active state.[4] In the absence of a substrate or inhibitor, the C-terminal part of the NS2B cofactor is flexible.[8] Upon substrate or inhibitor binding, the protease transitions to the closed conformation, where the NS2B cofactor forms a β-hairpin that completes the substrate-binding site, bringing the catalytic triad (His51, Asp75, Ser135) into the correct orientation for catalysis.[5][9]
Caption: Inhibition of viral polyprotein processing by this compound.
Experimental Protocols
The structural and functional characterization of the NS2B-NS3 protease and its inhibitors relies on a combination of biochemical and biophysical techniques.
Protein Expression and Purification
-
Construct Design: A single-chain construct is often used for structural studies, where the hydrophilic core of NS2B (approximately 40-50 residues) is connected to the N-terminus of the NS3 protease domain (around 185 residues) via a flexible glycine-serine linker (e.g., G4SG4).[4][9] This enhances protein stability and solubility.
-
Expression: The gene is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a reduced temperature (e.g., 16-20°C) to improve protein folding and solubility.
-
Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein is initially purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present).
-
Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange chromatography and size-exclusion chromatography to ensure homogeneity.[10]
Protease Inhibition Assay (Fluorogenic Substrate)
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate that mimics a native cleavage site of the NS2B-NS3 protease. The substrate contains a fluorophore and a quencher. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Purified NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris pH 8.5, 20% glycerol, 5 mM CHAPS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure: a. The inhibitor, at various concentrations, is pre-incubated with the NS2B-NS3 protease in the assay buffer for a defined period (e.g., 30 minutes) at room temperature in a 96-well plate. b. The reaction is initiated by adding the fluorogenic substrate. c. The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm). d. The initial reaction rates are calculated from the linear phase of the fluorescence curve. e. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining inhibitor IC50 values.
X-ray Crystallography
-
Crystallization: The purified NS2B-NS3 protease is concentrated and mixed with the inhibitor (e.g., this compound) in molar excess. Crystallization screening is performed using various commercially available screens and techniques like sitting-drop or hanging-drop vapor diffusion.[7][10]
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[10]
-
Structure Determination: The structure is solved by molecular replacement using a previously determined structure of the NS2B-NS3 protease as a search model. The inhibitor is then built into the electron density map, and the complex is refined.
Structural Basis of this compound Binding
While a specific crystal structure of this compound in complex with DENV NS2B-NS3 is not publicly available, its characterization as a competitive inhibitor strongly suggests that it binds to the active site of the enzyme.[1] Competitive inhibitors typically occupy the substrate-binding pocket, preventing the natural substrate from binding.
Based on the structures of other peptide-mimetic inhibitors bound to the DENV and ZIKV NS2B-NS3 protease, the binding of this compound likely involves the following interactions:
-
Hydrogen Bonds: Formation of hydrogen bonds with residues of the catalytic triad and the oxyanion hole.
-
Hydrophobic Interactions: The inhibitor's side chains likely engage in hydrophobic interactions within the S1, S2, and S3 specificity pockets of the protease. The S1 pocket, in particular, has a strong preference for basic residues like arginine or lysine.
-
Stabilization of the Closed Conformation: The binding of this compound is expected to stabilize the "closed" conformation of the protease, where the NS2B cofactor wraps around the NS3 domain to form a competent active site.[5]
The development of potent and specific inhibitors against the DENV NS2B-NS3 protease, such as this compound, represents a promising strategy for the development of novel antiviral therapeutics. Further structural studies are crucial to elucidate the precise binding mode of this compound and to guide the design of next-generation inhibitors with improved efficacy and resistance profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of NS2B-NS3 protease inhibitor that impairs Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ligand-Bound Structures of the Dengue Virus Protease Reveal the Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dengue protease activity: the structural integrity and interaction of NS2B with NS3 protease and its potential as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and crystallization of dengue and West Nile virus NS2B–NS3 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding mode of the activity-modulating C-terminal segment of NS2B to NS3 in the dengue virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of activation and inhibition of Zika virus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Characterization of a Potent PI3K/mTOR Dual-Targeting PROTAC Degrader
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel Proteolysis Targeting Chimera (PROTAC), compound GP262. While the specific compound "MB-211" was not identified in the available literature, GP262 represents a well-characterized molecule with a similar profile, targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth and metabolism, and its dysregulation is implicated in various cancers.[1] GP262 has been identified as a potent dual-degrader of both PI3K and mTOR.[1]
Quantitative Data Summary
The in vitro activity of GP262 has been quantified through various assays, demonstrating its potency in degrading its target proteins and inhibiting cancer cell growth.
| Parameter | Cell Line | Value | Reference |
| PI3K Degradation (DC50) | MDA-MB-231 | 42.23–227.4 nM | [1] |
| mTOR Degradation (DC50) | MDA-MB-231 | 45.4 nM | [1] |
| PI3Kα Binding Affinity (Kd) | - | 0.867 µM | [1] |
| mTOR Binding Affinity (Kd) | - | 0.479 µM | [1] |
| Anti-proliferative Activity (IC50) | MDA-MB-231 | 68.0 ± 3.5 nM | [1] |
| MCF-7 | 161.6 ± 21 nM | [1] | |
| MDA-MB-361 | 124.2 ± 6.3 nM | [1] |
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
GP262 functions as a dual-targeting PROTAC, simultaneously binding to PI3K and mTOR as well as an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of PI3K and mTOR. The degradation of these key proteins effectively inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1]
Caption: GP262-mediated degradation of PI3K and mTOR.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Cell Lines and Culture
-
Cell Lines: MDA-MB-231, MCF-7, and MDA-MB-361 human breast cancer cell lines were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This assay quantifies the amount of target protein present in cells following treatment with GP262.
Caption: Workflow for Western Blotting analysis.
Cell Proliferation (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay was used to assess the anti-proliferative activity of GP262.
-
Cell Seeding: Breast cancer cells were seeded into 96-well plates at a specified density.
-
Compound Treatment: After cell adherence, they were treated with a series of concentrations of GP262 for a defined period (e.g., 72 hours).
-
CCK-8 Addition: CCK-8 solution was added to each well and incubated.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]
Binding Affinity (Surface Plasmon Resonance - SPR)
SPR analysis was performed to determine the binding affinity (Kd) of GP262 to its target proteins, PI3Kα and mTOR.[1]
Caption: Surface Plasmon Resonance (SPR) workflow.
Ternary Complex Formation (NanoBRET Assay)
The NanoBRET assay was utilized to confirm the ability of GP262 to induce the formation of a ternary complex between the target protein (PI3K or mTOR) and the E3 ubiquitin ligase in living cells.[1] This assay measures the proximity of two proteins by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged protein and a fluorescently labeled binding partner.
Conclusion
The in vitro characterization of GP262 demonstrates its potential as a potent and selective dual-targeting degrader of PI3K and mTOR. Its ability to induce the degradation of these key oncogenic drivers translates to significant anti-proliferative effects in breast cancer cell lines. The detailed experimental protocols provided herein offer a framework for the further investigation of this and similar PROTAC molecules.
References
Preliminary Studies on Compound Cytotoxicity: A Technical Overview
Disclaimer: The term "MB-211" as a cytotoxic agent in cancer research is not clearly defined in publicly available scientific literature. Searches for "this compound cytotoxicity" have yielded ambiguous results, often pointing to a likely typographical error for the well-established human breast cancer cell line MDA-MB-231 . Several sources also refer to a compound designated "this compound" in the context of Dengue Virus protease inhibition, which is unrelated to cancer research. Furthermore, "MDT-MB-211" has been identified as a specific primary medulloblastoma sample, not a therapeutic compound.
This guide, therefore, focuses on the cytotoxic data found associated with the term "MDA-MB-211," which consistently appears in the context of the multi-targeted kinase inhibitor, Dasatinib . We will proceed under the strong assumption that the intended query pertains to the cytotoxic effects of Dasatinib on a panel of cancer cell lines, including the likely intended MDA-MB-231.
Executive Summary
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of Dasatinib, a potent oral tyrosine kinase inhibitor. Dasatinib has demonstrated significant inhibitory activity against a range of cancer cell lines by targeting multiple signaling pathways involved in cell proliferation and survival. This document summarizes the available quantitative data on its cytotoxic effects, details a representative experimental protocol for assessing its activity, and illustrates its primary mechanism of action through a signaling pathway diagram. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
Dasatinib has been shown to inhibit the growth of various human cancer cell lines with varying potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several cell lines. The following table summarizes these findings.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MDA-MB-231 (referred to as MDA-MB-211 in some sources) | Breast Cancer | 10-12[1][2] |
| PC-3 | Prostate Cancer | 5-9[1][2] |
| WiDr | Colorectal Cancer | 38-52[1][2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxic effects of a compound like Dasatinib on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
3.1 Materials
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, WiDr)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
3.2 Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dasatinib in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of Dasatinib. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
Visualization of Experimental Workflow and Signaling Pathway
4.1 Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
4.2 Signaling Pathway: Dasatinib's Mechanism of Action
Dasatinib is a multi-targeted kinase inhibitor that primarily targets BCR-ABL (in Philadelphia chromosome-positive leukemias) and the SRC family of kinases. Its cytotoxic effects in solid tumors, such as breast and prostate cancer, are largely attributed to the inhibition of SRC and other downstream signaling molecules.
Caption: Simplified signaling pathway of Dasatinib's inhibitory action.
References
Data Presentation: Inhibitory Activity of Methylene Blue and NSC135618
An In-depth Technical Guide to the Specificity of Broad-Spectrum Flavivirus Protease Inhibitors: Methylene Blue and NSC135618
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the specificity of two notable broad-spectrum inhibitors of flavivirus proteases: Methylene Blue (MB) and NSC135618. The emergence of flaviviruses such as Dengue (DENV), Zika (ZIKV), West Nile (WNV), and Yellow Fever (YFV) viruses as significant global health threats necessitates the development of effective antiviral therapies. The viral NS2B-NS3 protease is an essential enzyme for flavivirus replication, making it a prime target for antiviral drug development.[1][2][3][4][5][6] This guide summarizes the quantitative data on the inhibitory activities of Methylene Blue and NSC135618, details the experimental protocols used for their characterization, and provides visual representations of experimental workflows and mechanisms of action.
The following tables summarize the quantitative data for the inhibitory effects of Methylene Blue and NSC135618 against various flaviviruses. These values provide a comparative look at the potency and therapeutic window of each compound.
Table 1: Inhibitory Activity of Methylene Blue (MB) against Flaviviruses
| Parameter | Virus/Cell Line | Value (µM) |
| IC50-pro | DENV-2 NS2B-NS3 Protease | 8.9[1][7] |
| IC50-SLC | ZIKV NS2B-NS3 Interaction | 5.5[1][7] |
| EC50 | DENV-2 | 0.36[1][7] |
| ZIKV (PRVABC59) | 0.087[7] | |
| ZIKV (Mex I-44) | 0.2[7] | |
| ZIKV (MR766) | 0.14[7] | |
| ZIKV (BeH819015) | 0.087[7] | |
| ZIKV (FSS13025) | 0.14[7] | |
| CC50 | A549 Cells | 26.7[1][7] |
IC50-pro: Half-maximal inhibitory concentration for protease activity. IC50-SLC: Half-maximal inhibitory concentration for the split luciferase complementation signal, indicating disruption of NS2B-NS3 interaction. EC50: Half-maximal effective concentration for inhibiting viral replication in cell culture. CC50: Half-maximal cytotoxic concentration.
Table 2: Inhibitory Activity of NSC135618 against Flaviviruses
| Parameter | Virus/Cell Line | Value (µM) |
| IC50 | DENV-2 NS2B-NS3 Protease | 1.8[2][8][9] |
| EC50 | DENV-2 | 1.0[2][8] |
| ZIKV | 0.38[10] | |
| WNV | 1.27[2][8] | |
| YFV | 0.28[2][8] | |
| CC50 | A549 Cells | 48.8[2][8][9] |
IC50: Half-maximal inhibitory concentration for protease activity. EC50: Half-maximal effective concentration for inhibiting viral replication in cell culture. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Flavivirus Protease Inhibition Assay (FRET-based)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the NS2B-NS3 protease.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant flavivirus NS2B-NS3 protease.
-
FRET peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Dispense the test compound at various concentrations into the wells of a 384-well plate.
-
Add the recombinant NS2B-NS3 protease to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]
-
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay is the gold standard for determining the antiviral efficacy of a compound by measuring the reduction in infectious virus particles.[12]
-
Principle: The assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Materials:
-
Susceptible cell line (e.g., Vero or A549 cells).
-
Flavivirus stock of known titer.
-
Cell culture medium (e.g., DMEM).
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agar).
-
Test compounds.
-
Crystal violet solution for staining.
-
24-well plates.
-
-
Protocol:
-
Seed a 24-well plate with a monolayer of susceptible cells and incubate until confluent.[13][14]
-
Prepare serial dilutions of the test compound.
-
Incubate a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect the monolayer with the virus-compound mixture.[13]
-
Allow the virus to adsorb for 1-2 hours at 37°C.[13]
-
Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for several days (e.g., 4-7 days) at 37°C until plaques are visible.
-
Fix the cells with a fixative (e.g., 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.[13]
-
The percentage of plaque reduction is calculated for each compound concentration relative to a no-compound control.
-
The EC50 value is determined from the dose-response curve.
-
Cell-Based Flavivirus Replicon Assay
This assay measures the effect of a compound on viral RNA replication in a non-infectious system.
-
Principle: Replicon cells contain a subgenomic flavivirus RNA that can replicate but cannot produce infectious particles because the structural protein genes have been replaced with a reporter gene (e.g., luciferase or GFP). Inhibition of the viral protease will disrupt the replication complex and lead to a decrease in the reporter signal.[15]
-
Materials:
-
Stable cell line expressing the flavivirus replicon (e.g., BHK-21 cells with a DENV replicon).
-
Cell culture medium.
-
Test compounds.
-
Reagents for detecting the reporter signal (e.g., luciferase assay substrate).
-
Luminometer or fluorescence microscope.
-
-
Protocol:
-
Seed the replicon cells in a multi-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 48-72 hours) to allow for an effect on replication.
-
Lyse the cells and measure the reporter gene expression (e.g., luciferase activity with a luminometer).
-
The percentage of inhibition of replication is calculated relative to a DMSO control.
-
EC50 values are determined from the dose-response curve.
-
Cytotoxicity Assay
This assay is crucial for determining the therapeutic index of a compound by measuring its toxicity to host cells.
-
Principle: Assays like the MTT or WST-8 assay measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates cytotoxicity.
-
Materials:
-
Host cell line used in antiviral assays (e.g., A549 cells).
-
Cell culture medium.
-
Test compounds.
-
MTT or WST-8 reagent.
-
Spectrophotometer.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or WST-8 reagent to the wells and incubate for a few hours. Living cells will convert the reagent into a colored formazan product.
-
Solubilize the formazan product and measure the absorbance at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to a DMSO control.
-
The CC50 value is determined from the dose-response curve.
-
Visualizations
Flavivirus Protease Inhibition Assay Workflow
The following diagram illustrates the general workflow for an in vitro FRET-based assay to screen for inhibitors of the flavivirus NS2B-NS3 protease.
Caption: Workflow for a FRET-based flavivirus protease inhibition assay.
Proposed Mechanism of Methylene Blue Action
Methylene Blue is proposed to act by inhibiting the crucial interaction between the NS2B cofactor and the NS3 protease domain, which is necessary for forming the active protease complex.
Caption: Methylene Blue inhibits the NS2B-NS3 interaction, preventing protease activation.
References
- 1. Methylene blue is a potent and broad-spectrum inhibitor against Zika virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylene blue is a potent and broad-spectrum inhibitor against Zika virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Agents against Flavivirus Protease: Prospect and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, X-ray Crystallography and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of the NS2B-NS3 protease from dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flaviviruses (West Nile, Zika, Dengue serotypes 1-4) NS2B-NS3 protease fluorescence dose response and singl... [slack.protocols.io:8443]
- 12. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment and Application of Flavivirus Replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MB21 in DENV Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The viral NS2B-NS3 protease is essential for cleaving the viral polyprotein, a critical step in the viral replication cycle, making it a prime target for antiviral drug development. A promising small molecule inhibitor, the benzimidazole derivative MB21, has been identified as a potent inhibitor of the DENV NS2B-NS3 protease. MB21 has been shown to inhibit the DENV-2 protease with a half-maximal inhibitory concentration (IC50) of 5.95 μM and demonstrates efficacy against all four DENV serotypes in cell culture.[1] Mechanistic studies suggest that MB21 acts as a mixed-type inhibitor.[1]
This document provides a detailed protocol for an in vitro Dengue virus (DENV) NS2B-NS3 protease inhibition assay using the inhibitor MB21. The methodology is based on a fluorescence resonance energy transfer (FRET) assay, a common and robust method for quantifying protease activity.[2][3][4] This assay relies on the cleavage of a fluorogenic peptide substrate, leading to an increase in fluorescence that can be measured to determine enzyme kinetics and inhibitor potency.
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of DENV-2 NS2B-NS3 protease by MB21.
| Parameter | Value | Description |
| IC50 | 5.95 μM | The concentration of MB21 required to inhibit 50% of the DENV-2 NS2B-NS3 protease activity.[1] |
| Inhibition Type | Mixed | MB21 likely binds to an allosteric site on the protease, affecting both substrate binding and the catalytic rate.[1] |
| Control Inhibitor IC50 (Aprotinin) | 20 nM | Aprotinin is a known serine protease inhibitor and can be used as a positive control for assay validation.[1] |
Experimental Protocol: DENV Protease Inhibition Assay
This protocol outlines the steps for determining the inhibitory activity of MB21 against the DENV NS2B-NS3 protease using a FRET-based assay.
1. Materials and Reagents
-
DENV NS2B-NS3 Protease: Recombinantly expressed and purified DENV-2 NS2B-NS3 protease.
-
MB21: Benzimidazole derivative inhibitor.
-
Fluorogenic Substrate: Bz-nKRR-AMC (Benzoyl-norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.0), 10 mM NaCl, 3 mM β-mercaptoethanol.[3]
-
Positive Control Inhibitor: Aprotinin.[1]
-
DMSO (Dimethyl sulfoxide): For dissolving the inhibitor and substrate.
-
96-well black microtiter plates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 380 nm and emission at 450 nm.[5]
2. Preparation of Solutions
-
DENV Protease Stock Solution: Prepare a stock solution of the purified DENV NS2B-NS3 protease in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 2.5 µM.[3]
-
MB21 Stock Solution: Prepare a stock solution of MB21 in DMSO. A typical starting stock concentration is 10 mM.
-
Substrate Stock Solution: Prepare a stock solution of Bz-nKRR-AMC in DMSO.
-
Aprotinin Stock Solution: Prepare a stock solution of aprotinin in water or an appropriate buffer.
3. Assay Procedure
-
Prepare Serial Dilutions of MB21: Perform serial dilutions of the MB21 stock solution in DMSO to create a range of concentrations for testing.
-
Dispense Inhibitor: Add a small volume (e.g., 1 µL) of the diluted MB21 solutions to the wells of a 96-well black microtiter plate. Include wells with DMSO only as a no-inhibitor control.
-
Add DENV Protease: Add the DENV NS2B-NS3 protease solution to each well containing the inhibitor or DMSO. The final volume should be kept consistent.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate (Bz-nKRR-AMC) to each well. A final substrate concentration of 20 µM is a good starting point.[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use an excitation wavelength of 380 nm and an emission wavelength of 450 nm.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed mechanism of action of MB21.
Caption: Experimental workflow for the DENV protease inhibition assay using MB21.
Caption: Proposed mixed-type inhibition mechanism of MB21 on DENV protease.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. Identification of covalent active site inhibitors of dengue virus protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing MB-211 in Tryptophan Fluorescence Quenching Assays for Protein Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidelines for the use of MB-211, a putative chemical chaperone, in tryptophan fluorescence quenching assays to characterize its interaction with target proteins.
Introduction
Tryptophan fluorescence quenching is a powerful and widely used biophysical technique to study the binding of ligands to proteins.[1][2][3] The intrinsic fluorescence of tryptophan residues within a protein is highly sensitive to the local environment.[4][5] Upon binding of a ligand, such as the chemical chaperone this compound, conformational changes in the protein can alter the microenvironment of tryptophan residues, leading to a change in their fluorescence properties. This phenomenon, known as fluorescence quenching, can be used to determine binding affinities and understand the mechanism of interaction.[1][2][6]
This compound is a novel small molecule hypothesized to act as a chemical chaperone, potentially aiding in the proper folding and stabilization of proteins. This application note details the use of tryptophan fluorescence quenching to quantify the binding interaction between this compound and a target protein, providing insights into its mechanism of action.
Principle of the Assay
The fundamental principle of this assay lies in the quenching of intrinsic tryptophan fluorescence upon the binding of a ligand (the quencher). When a protein containing tryptophan residues is excited with light at approximately 295 nm, it emits fluorescent light at around 330-350 nm.[4][5] The addition of a quenching agent, in this case this compound, can lead to a decrease in the fluorescence intensity. This quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The quencher collides with the excited state fluorophore (tryptophan), leading to non-radiative energy transfer.[7][8]
-
Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore.[7][9]
By titrating a constant concentration of the protein with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, a binding curve can be generated. This data can then be analyzed to determine key binding parameters such as the dissociation constant (Kd).
Experimental Protocol
This protocol provides a step-by-step guide for performing a tryptophan fluorescence quenching assay with this compound.
Materials and Reagents
-
Target protein containing at least one tryptophan residue
-
This compound
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Experimental Workflow
Caption: Workflow for Tryptophan Fluorescence Quenching Assay.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein in the assay buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-5 µM) to minimize inner filter effects.
-
Prepare a concentrated stock solution of this compound in the same assay buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[4]
-
Set the emission wavelength scan range from 310 nm to 400 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Fluorescence Measurement:
-
Add a defined volume of the protein solution to a quartz cuvette and allow it to equilibrate to the desired temperature.
-
Record the initial fluorescence spectrum of the protein solution alone. The maximum emission intensity is denoted as F₀.
-
Add a small aliquot of the this compound stock solution to the cuvette, mix gently, and incubate for a sufficient time to reach binding equilibrium (e.g., 2-5 minutes).
-
Record the fluorescence spectrum. The maximum emission intensity is denoted as F.
-
Repeat the titration with increasing concentrations of this compound.
-
-
Inner Filter Effect Correction:
-
The inner filter effect can occur if the ligand absorbs light at either the excitation or emission wavelengths, leading to an artificial decrease in fluorescence.[1][2]
-
To correct for this, a control titration should be performed by adding this compound to a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.
-
The corrected fluorescence intensity (F_corr) can be calculated using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence, and A_ex and A_em are the absorbances of this compound at the excitation and emission wavelengths, respectively.
-
Data Analysis and Presentation
The quenching of tryptophan fluorescence can be analyzed using the Stern-Volmer equation to understand the quenching mechanism.[10]
F₀ / F = 1 + K_sv * [Q]
where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
K_sv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (this compound).
For determining the binding affinity, the following equation for a single binding site model can be used:
ΔF / ΔF_max = [L] / (K_d + [L])
where:
-
ΔF is the change in fluorescence intensity (F₀ - F).
-
ΔF_max is the maximum change in fluorescence intensity at saturation.
-
[L] is the concentration of the ligand (this compound).
-
K_d is the dissociation constant.
Quantitative Data Summary
The following table summarizes hypothetical data obtained from a tryptophan fluorescence quenching experiment with this compound and a target protein.
| Parameter | Value |
| Protein Concentration | 2 µM |
| Excitation Wavelength | 295 nm |
| Emission Wavelength (Max) | 340 nm |
| Temperature | 25 °C |
| Dissociation Constant (K_d) | 15.2 ± 1.8 µM |
| Stern-Volmer Constant (K_sv) | 1.2 x 10⁴ M⁻¹ |
| Binding Stoichiometry (n) | ~1 |
Signaling Pathway and Molecular Interaction Visualization
The interaction of a chemical chaperone like this compound with a misfolded protein can be depicted as a simplified pathway leading to the restoration of the native, functional protein conformation.
Caption: Proposed mechanism of this compound as a chemical chaperone.
Conclusion
The tryptophan fluorescence quenching assay is a robust and sensitive method for characterizing the binding of small molecules like this compound to proteins.[1][2] This application note provides a comprehensive protocol and data analysis framework for researchers to determine the binding affinity and gain insights into the interaction mechanism of this compound with its target proteins. The results from this assay can be instrumental in the development and optimization of novel chemical chaperones for therapeutic applications.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - OAR@ICRISAT [oar.icrisat.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]
Application of MB-211 in High-Throughput Screening for Dengue Virus Inhibitors: Application Notes and Protocols
Initial searches for a compound specifically designated "MB-211" in the context of Dengue virus (DENV) inhibitor screening did not yield specific results. The following application notes and protocols are therefore based on established high-throughput screening (HTS) methodologies for DENV inhibitors, providing a framework that would be applicable to a novel candidate compound like this compound.
The global health burden of Dengue virus (DENV), a mosquito-borne flavivirus, necessitates the urgent development of effective antiviral therapies. High-throughput screening (HTS) of large compound libraries is a critical strategy in the identification of novel DENV inhibitors. This document outlines the application of a hypothetical DENV inhibitor, this compound, in various HTS assays, providing detailed protocols and data presentation formats for researchers in drug discovery and virology.
Overview of High-Throughput Screening for DENV Inhibitors
HTS for DENV inhibitors typically involves cell-based or target-based assays. Cell-based assays monitor the effect of compounds on viral replication within a host cell, offering a more physiologically relevant system. Target-based assays, on the other hand, focus on the inhibitory effect of compounds on specific viral enzymes essential for replication, such as the NS2B-NS3 protease or the NS5 RNA-dependent RNA polymerase (RdRp).
A successful HTS campaign for a compound like this compound would involve a primary screen to identify initial hits, followed by secondary assays to confirm activity, determine potency (IC50), and assess cytotoxicity (CC50) to calculate a selectivity index (SI = CC50/IC50).
DENV Replication and Potential Targets for this compound
Dengue virus, a positive-sense single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells.[1] The viral polyprotein is processed by both host and viral proteases into three structural proteins (C, prM, E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5).[1][2] The non-structural proteins are crucial for viral replication and are therefore attractive targets for antiviral drugs.
dot
Caption: Potential viral targets for DENV inhibitors within the host cell.
Experimental Protocols
Cell-Based High-Content Screening (HCS) Assay
This assay quantifies viral antigen expression in infected cells to determine the inhibitory effect of this compound.
Materials:
-
Huh-7 or Vero cells
-
DENV-2 (e.g., New Guinea C strain)
-
384-well imaging plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-DENV E protein)
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed Huh-7 cells at a density of 4,000 cells/well in a 384-well imaging plate and incubate for 24 hours.[3]
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound to the cells.
-
Virus Infection: Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.5.[4] For uninfected controls, add culture medium without the virus.[3]
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.[3]
-
Immunofluorescence Staining:
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system.[3] Quantify the number of infected cells (green fluorescence) and total cells (blue fluorescence) to determine the percentage of infection inhibition.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced death.
Materials:
-
Huh-7 cells[5]
-
DENV-2[5]
-
1536-well plates[5]
-
CellTiter-Glo Luminescent Cell Viability Assay kit (Promega)[5]
-
This compound compound
Protocol:
-
Cell Seeding and Infection: Seed Huh-7 cells (750 cells/well) and infect with DENV-2 (MOI of 1) in a 1536-well plate.[5]
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate for 3 days.[5]
-
Cell Viability Measurement: Measure intracellular ATP levels using the CellTiter-Glo assay according to the manufacturer's instructions.[5] Luminescence is proportional to the number of viable cells.
DENV NS2B-NS3 Protease Inhibition Assay
This is an in vitro enzymatic assay to determine if this compound directly targets the viral protease.
Materials:
-
Recombinant DENV NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
384-well black plates
-
This compound compound
-
Fluorescence plate reader
Protocol:
-
Assay Preparation: Add assay buffer, this compound at various concentrations, and the recombinant protease to the wells of a 384-well plate.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the protease activity.
Data Presentation
Quantitative data from HTS assays should be summarized in tables for clear comparison of potency and cytotoxicity.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Cell Line |
| This compound | Value | Value | Value | HCS | Huh-7 |
| This compound | Value | Value | Value | CPE Inhibition | Huh-7 |
| Control 1 | Value | Value | Value | HCS | Huh-7 |
| Control 2 | Value | Value | Value | CPE Inhibition | Huh-7 |
Table 2: In Vitro Enzymatic Inhibition by this compound
| Compound | Target | IC50 (µM) |
| This compound | DENV NS2B-NS3 Protease | Value |
| Protease Inhibitor Control | DENV NS2B-NS3 Protease | Value |
Workflow for High-Throughput Screening
A logical workflow is essential for an efficient HTS campaign.
dot
Caption: A typical workflow for DENV inhibitor high-throughput screening.
Conclusion
The described protocols provide a robust framework for the high-throughput screening and characterization of potential DENV inhibitors like this compound. A combination of cell-based and target-based assays is crucial for identifying potent and selective compounds and elucidating their mechanism of action. Careful data analysis and a structured workflow are essential for the successful progression of hits to lead compounds in the drug discovery pipeline.
References
- 1. THE REPLICATION EFFICIENCY OF DENGUE VIRUS SEROTYPE 1 ISOLATED FROM PATIENTS WITH DENGUE FEVER IN HUMAN HEPATOCYTE CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MB-211 Binding Kinetics
These application notes provide detailed methodologies for characterizing the binding kinetics of a hypothetical small molecule, MB-211, to its protein target. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction to Binding Kinetics
The interaction between a drug and its target is a dynamic process characterized by the rates of association and dissociation.[1][2][3] Understanding these kinetic parameters is crucial in drug discovery as they can provide a more accurate prediction of a drug's efficacy and duration of action than affinity alone.[1][2] Key kinetic parameters include the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ), which is the ratio of kₒff to kₒₙ.[4][5]
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6][7][8] It is widely used in drug discovery to determine the kinetics of small molecule binding to immobilized protein targets.[7][8][9] SPR measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (target protein), allowing for the determination of kₐ, kₔ, and Kₗ.[6][9]
Experimental Workflow:
References
- 1. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. drughunter.com [drughunter.com]
Application Notes and Protocols for MB-211 in Cell-Based Dengue Virus Replication Assays
Note: Publicly available scientific literature extensively describes a compound designated as MB21 , a benzimidazole derivative that inhibits Dengue virus (DENV) replication. It is highly probable that the query "MB-211" refers to this compound. The following information is based on the published data for MB21.
Application Notes
Introduction
Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for an estimated 50 to 100 million human infections annually.[1] With no widely effective vaccine or specific antiviral treatment available, Dengue fever and its more severe forms, Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS), pose a significant global health threat.[2][3] The development of potent antiviral agents is a critical area of research. MB21, a small molecule inhibitor, has demonstrated significant potential in inhibiting the replication of all four DENV serotypes in cell culture.[4]
Mechanism of Action
MB21 functions as an allosteric inhibitor of the Dengue virus NS2B-NS3 protease. The DENV NS2B-NS3 protease is essential for the cleavage of the viral polyprotein, a process critical for the formation of the viral replication complex and subsequent viral assembly.[4] In silico modeling and enzymatic assays have shown that MB21 binds to an allosteric site on the NS2B-NS3 protease, rather than the active site. This binding induces a conformational change in the enzyme, leading to the inhibition of its proteolytic activity.[4] By disrupting the processing of the viral polyprotein, MB21 effectively halts the viral replication cycle.[2][4]
Summary of Efficacy
MB21 has been shown to be a potent inhibitor of DENV-2 NS2B-NS3 protease activity with a 50% inhibitory concentration (IC50) of 5.9 μM in enzymatic assays.[4] In cell-based assays, MB21 effectively reduces the secretion of the DENV NS1 antigen, a marker for viral replication, for all four DENV serotypes.[5] Furthermore, it significantly reduces viral titers in culture supernatants.[5] Importantly, MB21 does not exhibit significant cytotoxicity at concentrations effective for antiviral activity, suggesting a favorable therapeutic window.[5]
Data Presentation
| Compound | Assay Type | Target | Cell Line | DENV Serotype | IC50 / EC50 | CC50 | Therapeutic Index (CC50/IC50) | Reference |
| MB21 | Enzymatic Assay | DENV-2 NS2B-NS3 Protease | - | DENV-2 | 5.9 µM (IC50) | - | - | [4] |
| MB21 | Cell-Based NS1 ELISA | DENV Replication | Vero | DENV-1, -2, -3, -4 | Not explicitly stated, but significant reduction at 10 µM | > 50 µM | > 5 | [5] |
| MB21 | Virus Yield Reduction Assay | DENV Replication | Vero | DENV-2 | Not explicitly stated, but significant reduction at 10 µM | > 50 µM | > 5 | [5] |
Experimental Protocols
Cell Culture and Dengue Virus Infection
This protocol outlines the general procedure for infecting cells with Dengue virus for subsequent testing of antiviral compounds.
Materials:
-
Vero (African green monkey kidney) or BHK-21 (baby hamster kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dengue virus stock (DENV-1, -2, -3, or -4)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero or BHK-21 cells in a 96-well plate at a density of 2 x 10^4 cells per well.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence and formation of a monolayer.
-
Virus Preparation: Prepare serial dilutions of the DENV stock in serum-free DMEM.
-
Infection: Remove the growth medium from the cells and infect with the desired multiplicity of infection (MOI) of DENV (e.g., MOI of 0.3).[6]
-
Adsorption: Incubate the infected plates for 1-2 hours at 37°C to allow for viral adsorption.
MB21 Treatment
Materials:
-
MB21 compound stock solution (in DMSO)
-
DMEM with 2% FBS
Procedure:
-
Compound Dilution: Prepare serial dilutions of MB21 in DMEM containing 2% FBS to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.5%).
-
Treatment: Following the viral adsorption period, remove the virus inoculum and add 100 µL of the media containing the different concentrations of MB21 to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 48-72 hours).
Quantification of Viral Replication
This assay measures the amount of secreted DENV NS1 protein, a marker of viral replication.
Materials:
-
Commercial Dengue NS1 ELISA kit
-
Cell culture supernatants from the experiment
Procedure:
-
Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatants from each well.
-
ELISA: Perform the NS1 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to pre-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The reduction in NS1 levels in the presence of MB21 compared to the untreated virus control is indicative of antiviral activity.[5]
This assay quantifies the amount of infectious virus particles produced.
Materials:
-
BHK-21 or Vero cells in 6-well or 12-well plates
-
Carboxymethylcellulose (CMC) or agarose overlay medium
-
Crystal violet staining solution
-
Formaldehyde (for fixing)
Procedure:
-
Cell Seeding: Seed BHK-21 or Vero cells in 6-well or 12-well plates to form a confluent monolayer.[3]
-
Serial Dilution: Prepare 10-fold serial dilutions of the collected culture supernatants.
-
Infection: Infect the cell monolayers with the diluted supernatants for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing CMC or agarose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 4-7 days to allow for plaque formation.[3]
-
Staining: Fix the cells with formaldehyde and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Quantification: Count the number of plaques to determine the viral titer (plaque-forming units per mL, PFU/mL). A reduction in the number of plaques in MB21-treated samples compared to the control indicates antiviral activity.
This method quantifies the amount of viral RNA.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probes specific for the DENV genome
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the infected and treated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform real-time PCR using primers and probes that target a conserved region of the DENV genome.[7]
-
Data Analysis: Quantify the viral RNA levels based on the cycle threshold (Ct) values. A decrease in viral RNA in MB21-treated cells indicates inhibition of viral replication.
Mandatory Visualizations
Caption: DENV Replication Cycle and MB21 Inhibition Pathway.
Caption: Workflow for DENV Replication Assay with MB21.
References
- 1. A Translation Inhibitor That Suppresses Dengue Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral actions of flavanoid-derived compounds on dengue virus type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Dengue Virus Replication in Peripheral Blood Mononuclear Cells from Dengue Virus Type 2-Infected Patients by a Reverse Transcription-Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
protocol for solubilizing and storing MB-211 for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB-211 is a novel peptidomimetic inhibitor targeting the NS2B-NS3 protease of Dengue and West Nile viruses, crucial enzymes for viral replication.[1] This document provides detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in research applications. Proper handling of this compound is essential for obtaining reproducible and reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | N-((S)-1-(((S)-6-Amino-1-(((R)-2-amino-1-(4-((3-methoxybenzyl)oxy)phenyl)-2-oxoethyl)amino)-1-oxohexan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)-[2,2'-bithiophene]-5-carboxamide[1] |
| Molecular Formula | C37H46N8O6S2[1] |
| Molecular Weight | 762.95 g/mol [1] |
| Appearance | Solid powder (Appearance may vary by batch) |
| Purity | >98% (as determined by HPLC) |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO).[1] While the exact quantitative solubility in various solvents should be determined empirically, the following table provides guidance based on supplier information and general characteristics of similar peptidomimetic compounds.
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for preparing primary stock solutions. |
| Ethanol | Likely poorly soluble | To be determined by the end-user. |
| Water | Likely insoluble | To be determined by the end-user. Aqueous buffers should be prepared by diluting a DMSO stock solution. |
| PBS (pH 7.2) | Very low solubility | To be determined by the end-user. Direct dissolution is not recommended. |
Storage and Stability
Proper storage of this compound in both solid form and solution is critical to maintain its integrity and activity.
Solid Compound
| Storage Condition | Duration | Notes |
| -20°C | Long-term (months to years)[1] | Recommended for long-term storage.[1] |
| 0 - 4°C | Short-term (days to weeks)[1] | Suitable for temporary storage.[1] |
The compound should be stored in a dry, dark environment.[1]
Stock Solutions
| Storage Condition | Duration | Notes |
| -20°C | Long-term (months)[1] | Recommended for storing stock solutions.[1] Aliquoting into single-use vials is advised to avoid repeated freeze-thaw cycles. |
| 0 - 4°C | Short-term (days to weeks)[1] | Suitable for working solutions that will be used promptly.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.63 mg of this compound (Molecular Weight = 762.95 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 7.63 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
For cell-based assays or other aqueous experimental systems, the DMSO stock solution should be serially diluted to the final desired concentration in the appropriate cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically <0.5%).
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for solubilizing and storing this compound and a conceptual representation of its mechanism of action.
Caption: Workflow for preparing and storing this compound solutions.
Caption: this compound inhibits viral replication by targeting NS2B-NS3 protease.
References
Application Notes and Protocols for MB-211 Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for designing and executing competition assays for MB-211, a novel small molecule inhibitor of the Norepinephrine Transporter (NET). The protocols outlined herein are intended to guide researchers in determining the binding affinity and specificity of this compound for its target. The norepinephrine transporter is a critical component of adrenergic signaling, responsible for the reuptake of norepinephrine from the synaptic cleft.[1] Inhibition of NET is a key mechanism for various therapeutic agents. Competition assays are a fundamental tool in early-stage drug discovery to characterize the interaction of a test compound with its intended target.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as a competitive antagonist at the norepinephrine transporter. It competes with the endogenous ligand, norepinephrine, for binding to the transporter protein. By occupying the binding site, this compound blocks the reuptake of norepinephrine into the presynaptic neuron, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft. This leads to enhanced activation of adrenergic receptors on the postsynaptic neuron.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.
Experimental Design: Radioligand Binding Competition Assay
A common and effective method to determine the binding affinity of a test compound is a radioligand binding competition assay. This assay measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor (NET).
Key Components:
-
Target Source: Cells or tissues expressing the Norepinephrine Transporter (e.g., SK-N-SH cells, which are known to express NET).[2]
-
Radioligand: A high-affinity radiolabeled ligand for NET (e.g., [³H]-Nisoxetine).
-
Competitor: The unlabeled test compound (this compound).
-
Assay Buffer: A buffer that maintains the integrity of the cells/membranes and the target protein.
-
Instrumentation: A scintillation counter to detect the radioactivity.
The general workflow for this competition assay is depicted below.
Caption: General workflow for a radioligand binding competition assay.
Experimental Protocols
Protocol 1: Cell Membrane Preparation from SK-N-SH Cells
-
Cell Culture: Culture SK-N-SH cells in appropriate media and conditions until they reach 80-90% confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape the cells into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 30 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Store the membrane preparations at -80°C in aliquots.
Protocol 2: [³H]-Nisoxetine Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
25 µL of [³H]-Nisoxetine at a final concentration equal to its Kd (dissociation constant).
-
25 µL of this compound at various concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, add a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).
-
-
Initiate Reaction: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be organized to calculate specific binding.
Specific Binding = Total Binding - Non-specific Binding
The percentage of specific binding at each concentration of this compound is then calculated:
% Specific Binding = (Specific Binding at [this compound] / Specific Binding with vehicle) x 100
This data is then plotted with the % specific binding on the y-axis and the log concentration of this compound on the x-axis to generate a dose-response curve. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Hypothetical Competition Binding Data for this compound against [³H]-Nisoxetine
| This compound Conc. (M) | Log [this compound] | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0 (Vehicle) | N/A | 15,250 | 1,150 | 14,100 | 100.0 |
| 1.00E-11 | -11.0 | 15,200 | 1,150 | 14,050 | 99.6 |
| 1.00E-10 | -10.0 | 14,500 | 1,150 | 13,350 | 94.7 |
| 1.00E-09 | -9.0 | 11,800 | 1,150 | 10,650 | 75.5 |
| 1.00E-08 | -8.0 | 7,200 | 1,150 | 6,050 | 42.9 |
| 1.00E-07 | -7.0 | 2,850 | 1,150 | 1,700 | 12.1 |
| 1.00E-06 | -6.0 | 1,250 | 1,150 | 100 | 0.7 |
| 1.00E-05 | -5.0 | 1,160 | 1,150 | 10 | 0.1 |
Table 2: Summary of Binding Affinity Parameters for this compound
| Parameter | Value |
| Radioligand | [³H]-Nisoxetine |
| Radioligand Kd | 2.5 nM |
| IC₅₀ | 8.5 nM |
| Ki | 3.4 nM |
Conclusion
The provided protocols and guidelines offer a comprehensive approach to characterizing the binding affinity of this compound for the Norepinephrine Transporter using a radioligand competition assay. Accurate determination of the IC₅₀ and Ki values is a critical step in the preclinical development of any potential therapeutic agent targeting this transporter. These assays, when performed with care and precision, provide robust and reproducible data essential for lead optimization and further pharmacological studies.
References
Application Notes and Protocols for Utilizing MB-211 to Study Protease-Inhibitor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases play a critical role in numerous physiological and pathological processes, making them significant targets for drug discovery.[1] Understanding the interactions between proteases and their inhibitors is fundamental for the development of novel therapeutics. MB-211 is a novel, fluorescently-labeled activity-based probe (ABP) designed for the sensitive and specific detection of active proteases. ABPs are small molecules that covalently bind to the active site of enzymes, providing a direct measure of enzyme activity.[2] This document provides detailed application notes and protocols for utilizing this compound to characterize protease-inhibitor interactions, including the determination of inhibitor potency and the visualization of active proteases.
This compound consists of three key components: a reactive group that forms a covalent bond with the active site of the target protease, a specificity element that directs the probe to a particular class of proteases, and a fluorescent reporter tag for detection. The irreversible nature of binding allows for the stable labeling of active enzymes.[2]
Principle of this compound in Studying Protease-Inhibitor Interactions
This compound functions as an activity-based probe. Unlike substrate-based probes that are cleaved by the enzyme, this compound forms a stable, covalent bond with the active protease.[3] The fluorescent signal from this compound is directly proportional to the amount of active enzyme. In the presence of a competitive inhibitor, the binding of this compound to the active site is reduced, leading to a decrease in the fluorescent signal. This principle allows for the quantitative assessment of inhibitor potency by measuring the displacement of this compound.
Applications
-
High-Throughput Screening (HTS) for Novel Inhibitors: The simple mix-and-read format of assays using this compound makes it suitable for screening large compound libraries to identify new protease inhibitors.
-
Determination of Inhibitor Potency (IC50): this compound enables the accurate determination of the half-maximal inhibitory concentration (IC50) of test compounds.
-
Mechanism of Action Studies: Elucidate the mechanism of novel inhibitors by assessing their ability to compete with an active-site directed probe.
-
Visualization of Active Proteases: The fluorescent tag on this compound allows for the visualization of active proteases in complex biological samples, such as cell lysates or tissues, using techniques like in-gel fluorescence scanning.[2]
Data Presentation
Table 1: Determination of IC50 Values for Protease Inhibitors
| Inhibitor | Concentration (nM) | % Inhibition |
| Compound A | 1 | 12.5 |
| 10 | 35.2 | |
| 100 | 51.8 | |
| 1000 | 89.3 | |
| 10000 | 98.1 | |
| Compound B | 1 | 5.6 |
| 10 | 15.8 | |
| 100 | 48.9 | |
| 1000 | 80.1 | |
| 10000 | 95.3 | |
| Control Inhibitor | 1000 | 99.5 |
Table 2: Protease Activity in Different Biological Samples
| Sample | Total Protein (mg/mL) | Protease Activity (RFU/min/mg) |
| Cell Lysate 1 | 2.5 | 150.3 |
| Cell Lysate 2 | 3.1 | 89.7 |
| Tissue Homogenate 1 | 5.2 | 210.5 |
| Tissue Homogenate 2 | 4.8 | 185.2 |
| Purified Enzyme | 0.1 | 1200.0 |
Experimental Protocols
Protocol 1: Determination of Inhibitor Potency (IC50)
This protocol describes a competitive binding assay to determine the IC50 value of a test compound against a target protease.
Materials:
-
This compound
-
Purified active protease
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
Test inhibitors and a known control inhibitor
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the purified protease in Assay Buffer.
-
Prepare a 10 mM stock solution of the test inhibitors and control inhibitor in DMSO.
-
Create a serial dilution of the inhibitors in DMSO. Then, prepare a 10X working solution of each inhibitor concentration by diluting in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a 10X stock solution of this compound in DMSO. Dilute this to a 2X working solution in Assay Buffer. The optimal concentration of this compound should be determined empirically but is typically in the low micromolar range.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 10 µL of the 10X inhibitor solutions (or DMSO for no-inhibitor and maximal activity controls).
-
Add 40 µL of the 2X protease solution to all wells except the no-enzyme control.
-
Add 50 µL of Assay Buffer to the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the protease.
-
-
Probe Labeling:
-
Add 50 µL of the 2X this compound working solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time may need to be optimized based on the specific protease and probe.[2]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore on this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In-gel Fluorescence Scanning for Active Protease Profiling
This protocol allows for the visualization of active proteases in complex biological samples.
Materials:
-
This compound
-
Cell lysates or tissue homogenates
-
SDS-PAGE gels
-
Fluorescent gel scanner
-
Loading buffer (with and without reducing agent)
Procedure:
-
Sample Labeling:
-
Incubate 50 µg of total protein from your biological sample with 1 µM this compound in a total volume of 50 µL for 60 minutes at 37°C.
-
As a negative control, pre-incubate a parallel sample with a broad-spectrum protease inhibitor for 30 minutes before adding this compound.
-
-
SDS-PAGE:
-
Stop the labeling reaction by adding 4X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Fluorescence Scanning:
-
Without staining the gel with Coomassie or other dyes, visualize the fluorescently labeled proteins using a fluorescent gel scanner with the appropriate excitation and emission filters.
-
-
Analysis:
-
Active proteases will appear as fluorescent bands at their respective molecular weights. The intensity of the band corresponds to the level of active protease. The negative control lane should show a significant reduction in fluorescence for the specific protease bands.
-
Visualizations
Caption: Mechanism of this compound as an activity-based probe.
Caption: Workflow for determining inhibitor IC50 values using this compound.
Caption: A hypothetical signaling pathway involving a protease targeted by this compound.
References
- 1. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mutations in Dengue Virus Using DENV-IN-NS5P1, a Non-Nucleoside Inhibitor of the NS5 Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health concern with four distinct serotypes (DENV-1, -2, -3, and -4).[1] Currently, there are no broadly effective antiviral therapies available, making the development of new drugs a critical priority. The DENV non-structural protein 5 (NS5) is an attractive target for antiviral drug development due to its essential roles in viral replication. NS5 possesses both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, which are crucial for the synthesis and capping of the viral RNA genome.[2][3]
This document provides detailed application notes and protocols for the use of DENV-IN-NS5P1 , a hypothetical but representative small molecule non-nucleoside inhibitor targeting an allosteric site on the DENV NS5 polymerase. These guidelines are designed to assist researchers in evaluating the antiviral efficacy of DENV-IN-NS5P1, selecting for drug-resistant viral mutants, and identifying the genetic basis of resistance. Understanding the mechanisms of drug resistance is paramount for the development of robust and durable antiviral therapies.[4]
Mechanism of Action of DENV-IN-NS5P1
DENV-IN-NS5P1 is a non-competitive inhibitor that binds to a conserved allosteric pocket on the thumb subdomain of the DENV NS5 RdRp. This binding event is hypothesized to induce a conformational change in the enzyme, thereby impeding the initiation and elongation steps of viral RNA synthesis. By targeting an allosteric site, DENV-IN-NS5P1 avoids direct competition with nucleoside triphosphates, offering a potentially high barrier to the development of resistance.
Data Presentation
Table 1: In Vitro Antiviral Activity of DENV-IN-NS5P1 Against All Four DENV Serotypes
| Virus Serotype | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| DENV-1 | 0.85 | > 50 | > 58.8 |
| DENV-2 | 0.72 | > 50 | > 69.4 |
| DENV-3 | 1.10 | > 50 | > 45.5 |
| DENV-4 | 0.95 | > 50 | > 52.6 |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were determined in Vero cells using a plaque reduction assay. Data are representative of triplicate experiments.
Table 2: Characterization of DENV-IN-NS5P1-Resistant DENV-2 Mutants
| Mutant | Amino Acid Substitution in NS5 | Fold Increase in EC₅₀ (vs. Wild-Type) |
| R-1 | A789V | 15.3 |
| R-2 | L812F | 12.8 |
| R-3 | A789V + M840T | 45.7 |
Resistant mutants were generated by serial passage of DENV-2 in Vero cells in the presence of increasing concentrations of DENV-IN-NS5P1. The EC₅₀ values were determined by plaque reduction assay.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Determining Antiviral Activity (EC₅₀)
This protocol is the gold standard for quantifying the ability of a compound to inhibit DENV infection in vitro.[1][5][6][7]
Materials:
-
Vero cells (or other susceptible cell line, e.g., BHK-21)
-
Dengue virus stock of known titer (PFU/mL) for each serotype
-
DENV-IN-NS5P1 stock solution (e.g., 10 mM in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in 2x DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (3.7% in PBS) for cell fixing
-
24-well plates
Procedure:
-
Cell Seeding: Seed 24-well plates with Vero cells at a density that will form a confluent monolayer within 24 hours (e.g., 2.5 x 10⁵ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of DENV-IN-NS5P1 in DMEM supplemented with 2% FBS. A typical starting concentration might be 50 µM, with 2-fold or 3-fold serial dilutions. Include a "no-drug" control (vehicle only, e.g., DMSO).
-
Virus Preparation: Dilute the DENV stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.
-
Virus-Compound Incubation: Mix equal volumes of each compound dilution with the diluted virus. Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent Vero cell monolayers and wash once with PBS. Inoculate the cells with 100 µL of the virus-compound mixtures. Incubate for 1.5 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
Overlay: After the adsorption period, carefully aspirate the inoculum. Overlay the cell monolayer with 1 mL of the methylcellulose overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days, or until plaques are clearly visible.
-
Plaque Visualization:
-
Fix the cells by adding 0.5 mL of 3.7% formalin per well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no drug).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a non-linear regression analysis (e.g., dose-response curve in GraphPad Prism).
-
Generation of Drug-Resistant Dengue Virus Mutants
This protocol describes the in vitro selection of DENV mutants with reduced susceptibility to DENV-IN-NS5P1 through serial passage in the presence of the inhibitor.[8]
Materials:
-
Vero cells
-
Wild-type DENV stock
-
DENV-IN-NS5P1
-
Cell culture medium and reagents as listed in Protocol 1
-
T-25 flasks or 6-well plates
Procedure:
-
Initial Infection: Infect a confluent monolayer of Vero cells in a T-25 flask with wild-type DENV at a multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of DENV-IN-NS5P1 at a concentration equal to the EC₅₀.
-
Incubation and Observation: Incubate the infected cells at 37°C and monitor for the development of cytopathic effect (CPE).
-
Virus Harvest (Passage 1): When 70-80% CPE is observed, harvest the cell culture supernatant. This is the passage 1 (P1) virus stock.
-
Subsequent Passages:
-
Use the P1 virus stock to infect fresh Vero cell monolayers.
-
Gradually increase the concentration of DENV-IN-NS5P1 in the culture medium for each subsequent passage (e.g., 2x, 4x, 8x the initial EC₅₀). The increase in concentration should be guided by the ability of the virus to still cause CPE.
-
If the virus is unable to replicate at a higher concentration, maintain the previous concentration for one or two more passages before attempting to increase it again.
-
-
Parallel Control: In parallel, passage the wild-type virus in the absence of the inhibitor to monitor for any cell culture-adaptive mutations.
-
Isolation of Resistant Virus: Continue the passaging for 10-20 passages or until the virus can replicate efficiently in the presence of a high concentration of DENV-IN-NS5P1 (e.g., >10-fold the wild-type EC₅₀).
-
Plaque Purification and Stock Preparation: Plaque-purify the resistant virus population to obtain clonal viral isolates. Amplify these clones to generate high-titer stocks for further characterization.
-
Phenotypic Characterization: Determine the EC₅₀ of the plaque-purified resistant viruses for DENV-IN-NS5P1 using the PRNT assay described in Protocol 1 to confirm the resistance phenotype and calculate the fold-resistance.
Identification of Resistance Mutations by NS5 Gene Sequencing
This protocol outlines the steps to identify the genetic mutations in the NS5 gene of the resistant DENV isolates.[9][10][11]
Materials:
-
Resistant DENV stocks
-
Wild-type DENV stock (as a control)
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase and reagents for cDNA synthesis
-
DENV NS5 gene-specific primers for PCR amplification
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) services
-
Sequence analysis software (e.g., Geneious, MEGA)
Procedure:
-
RNA Extraction: Extract viral RNA from the resistant and wild-type DENV stocks using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted viral RNA using a reverse transcriptase and a DENV-specific reverse primer targeting a region downstream of the NS5 gene.
-
PCR Amplification of NS5 Gene: Amplify the full-length NS5 gene from the cDNA using high-fidelity DNA polymerase and a set of overlapping primers spanning the entire NS5 coding region.
-
PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR products using the same primers used for amplification. This is suitable for analyzing clonal populations from plaque purification.
-
Next-Generation Sequencing (NGS): For analyzing a mixed population of resistant viruses, NGS can provide more comprehensive information on the diversity of mutations.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the full-length NS5 sequence for each resistant isolate.
-
Align the NS5 sequences of the resistant viruses with the wild-type virus sequence to identify nucleotide and amino acid changes.
-
Analyze the location of the mutations in the context of the 3D structure of the NS5 polymerase to understand their potential impact on inhibitor binding and enzyme function.
-
Mandatory Visualizations
Caption: Simplified DENV replication cycle and the inhibitory action of DENV-IN-NS5P1.
Caption: Experimental workflow for identifying drug resistance mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. avys.omu.edu.tr [avys.omu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Dengue Virus Resistance to Brequinar in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intrahost NS5 Nucleotide Variations on Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MB-211 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MB-211 in aqueous buffers during their experiments. The following information is structured to address specific issues with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have poor aqueous solubility?
This compound is a Proteolysis-Targeting Chimera (PROTAC), a complex heterobifunctional molecule designed to target the PI3K/mTOR signaling pathway. PROTACs, by their nature, are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space. These characteristics contribute to their inherently low aqueous solubility, which can present challenges in experimental assays.
Q2: I'm observing precipitation of this compound when diluting my DMSO stock into aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common indication of low aqueous solubility. It is crucial to visually inspect for any cloudiness or solid particles after dilution. Centrifuging the final solution can also help to identify any precipitated compound. Addressing this is critical as it can lead to inaccurate and variable assay results. The troubleshooting guide below offers several strategies to overcome this issue.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
While DMSO is an excellent solvent for many poorly soluble compounds, its concentration in cell-based assays should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. The final DMSO concentration should always be consistent across all experimental conditions, including vehicle controls.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be attempted to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can lead to degradation of the compound. It is recommended to perform a stability test if heating is considered as a regular part of the protocol.
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing insolubility with this compound, the following strategies can be employed. It is recommended to proceed through these steps in a systematic manner.
Optimization of Stock Solution Preparation
Ensure that your this compound stock solution is fully dissolved before diluting it into your aqueous buffer.
-
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Use of Co-solvents
Adding a small percentage of an organic co-solvent to the aqueous buffer can improve the solubility of hydrophobic compounds.
| Co-solvent | Recommended Starting Concentration | Maximum Recommended Concentration in Cell-Based Assays | Notes |
| Ethanol | 1-2% (v/v) | 1% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | 5-10% (v/v) | 10% (v/v) | Generally well-tolerated by most cell lines. |
| Propylene glycol | 1-5% (v/v) | 5% (v/v) | Can have an effect on some cellular processes. |
Note: Always test the effect of the co-solvent on your specific assay and cell line.
Formulation Strategies
For persistent solubility issues, more advanced formulation strategies may be necessary.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution. This is a well-established technique for improving the dissolution of poorly soluble drugs.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.
Experimental Protocol: Kinetic Solubility Assay
This protocol helps determine the concentration at which this compound starts to precipitate in your experimental buffer.
-
Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer of interest.
-
Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Visualizing the this compound Pathway and Troubleshooting Workflow
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the targeted signaling pathway and a recommended workflow for addressing solubility issues.
Technical Support Center: Optimizing MB-211 Concentration for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel inhibitor, MB-211, for kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a kinetic assay?
A1: For initial experiments, we recommend a starting concentration of this compound at 10 µM. This concentration is a general guideline and may require optimization based on the specific enzyme system and assay conditions.
Q2: How can I determine the optimal concentration range for this compound in my assay?
A2: To determine the optimal concentration range, a dose-response curve should be generated. This involves testing a series of this compound concentrations (e.g., from 1 nM to 100 µM) and measuring the corresponding enzyme activity. The resulting data will help identify the IC50 value (the concentration at which 50% of enzyme activity is inhibited), which is crucial for defining the working concentration range for your kinetic studies.
Q3: What are the common sources of variability when using this compound in kinetic assays?
A3: Variability can arise from several factors, including inaccurate serial dilutions of this compound, improper mixing of reagents, fluctuations in temperature, and the age or quality of the enzyme and substrate. Ensuring consistent experimental technique and using freshly prepared reagents can help minimize variability.
Q4: Can this compound be used in both continuous and discontinuous kinetic assays?
A4: Yes, this compound is suitable for use in both continuous and discontinuous (endpoint) kinetic assays. The choice of assay format will depend on the specific enzyme and the available detection methods.
Troubleshooting Guide
Unexpected results can occur during the optimization of this compound concentration. The following table provides a guide to common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition observed at expected concentrations | 1. Incorrect this compound concentration: Errors in serial dilution or stock solution preparation. 2. Inactive this compound: Degradation of the compound due to improper storage. 3. Low enzyme concentration: Insufficient enzyme to detect inhibition. 4. High substrate concentration: Substrate concentration is too high relative to the Ki of this compound. | 1. Prepare fresh serial dilutions and verify the concentration of the stock solution. 2. Store this compound according to the manufacturer's instructions. 3. Increase the enzyme concentration in the assay. 4. Reduce the substrate concentration, ideally to a level at or below the Km. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of reagents. 2. Poor mixing: Incomplete mixing of assay components. 3. Temperature fluctuations: Inconsistent incubation temperatures. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions thoroughly before use. 3. Use a temperature-controlled plate reader or water bath for incubations. |
| Assay signal is too high or too low | 1. Sub-optimal enzyme or substrate concentration: Concentrations are outside the linear range of the assay. 2. Incorrect buffer conditions: pH or ionic strength of the buffer is affecting enzyme activity. | 1. Optimize the concentrations of both the enzyme and substrate to ensure the signal falls within the linear range of the detection instrument. 2. Verify that the assay buffer conditions are optimal for the target enzyme. |
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a target enzyme.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO in assay buffer).
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the target enzyme in assay buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Prepare a working solution of the substrate in assay buffer at a concentration typically at or near its Michaelis-Menten constant (Km).
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound serial dilutions or vehicle control
-
Enzyme solution
-
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow this compound to bind.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Collection:
-
Measure the reaction kinetics or endpoint signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Concentration Optimization
The following diagram illustrates the general workflow for optimizing the concentration of this compound in a kinetic assay.
Caption: Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway Inhibition by this compound
This diagram depicts a generic signaling pathway where this compound acts as an inhibitor of a key kinase.
Caption: this compound inhibiting a kinase in a signaling pathway.
Technical Support Center: Overcoming Autofluorescence Issues with MB-211
Welcome to the technical support center for the novel fluorescent probe, MB-211. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common issues with autofluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A: Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals from probes like this compound.[1] This can lead to a low signal-to-noise ratio, making it difficult to distinguish the true signal from the background noise and potentially leading to inaccurate results.[2] Common sources of autofluorescence include endogenous cellular components like NADH, flavins, collagen, and lipofuscin, as well as exogenous sources like fixatives and components of cell culture media.[3][4]
Q2: I am observing high background fluorescence in my unstained control samples. What could be the cause?
A: High background in an unstained control is a clear indicator of autofluorescence. The primary sources can be categorized as follows:
-
Endogenous Cellular Components: Molecules like collagen, riboflavin, and NADH naturally fluoresce, typically in the blue to green spectrum.[5] Dead cells are also more autofluorescent than live cells.[3]
-
Sample Preparation Methods: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][6] The duration of fixation can also impact the intensity of this background signal.[6]
-
Cell Culture Media: Common media components such as phenol red and fetal bovine serum (FBS) are known to be fluorescent.[7]
Q3: How can I determine if the signal I'm seeing is from this compound or from autofluorescence?
A: The most effective way to assess autofluorescence is to prepare an unstained control sample that undergoes all the same processing steps as your experimental samples, but without the addition of this compound.[3][8] By comparing the fluorescence of the unstained control to your stained sample, you can quantify the contribution of autofluorescence.
Troubleshooting Guide
Problem: High background fluorescence is obscuring the this compound signal.
High background can significantly reduce the sensitivity of your assay. Below are a series of troubleshooting steps to help you mitigate autofluorescence.
Step 1: Optimizing Experimental Parameters
Minor adjustments to your protocol can often lead to a significant reduction in background fluorescence.
-
Choice of Fluorophore: this compound has been designed with a red-shifted emission spectrum to help avoid the common sources of autofluorescence, which are most prominent in the blue-green region of the spectrum (350-550 nm).[1][3]
-
Fixation Method: If you are using aldehyde-based fixatives, consider reducing the fixation time to the minimum required.[2][6] Alternatively, switching to an organic solvent fixative like ice-cold methanol or ethanol can reduce fixation-induced autofluorescence.[3][5]
-
Cell Culture Media: For live-cell imaging, consider using a phenol red-free medium and reducing the concentration of FBS.[7] For fixed cells, washing with Phosphate-Buffered Saline (PBS) before imaging can help.
Step 2: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to your samples to quench autofluorescence.
| Quenching Agent | Target Autofluorescence | Recommended Concentration | Incubation Time | Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | 0.1% (w/v) in PBS | 15-30 minutes | Prepare fresh. Results can be variable.[2][6] |
| Sudan Black B | Lipofuscin and formalin-induced autofluorescence | 0.1% (w/v) in 70% ethanol | 10-20 minutes | Can introduce a dark granular precipitate.[6] |
| Trypan Blue | Broad spectrum quenching | 0.05% (w/v) in PBS | 10 minutes | Effective for collagen-rich tissues.[1] |
| Copper Sulfate (CuSO₄) | General autofluorescence | 10 mM in ammonium acetate buffer | 10-90 minutes | Particularly useful for formalin-fixed tissue.[1] |
Step 3: Instrumental and Software-Based Correction
Modern microscopy systems offer advanced methods for dealing with autofluorescence.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can capture the emission spectrum of your unstained sample (the autofluorescence spectrum) and computationally subtract it from your experimental samples.[9]
-
Photobleaching: Intentionally exposing your sample to high-intensity light before adding this compound can selectively destroy the autofluorescent molecules.[9]
-
Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime rather than their emission spectrum. Since the lifetime of autofluorescence is often different from that of a specific probe like this compound, FLIM can effectively isolate the desired signal.[9]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells that have been fixed with formaldehyde or glutaraldehyde.
-
Fixation: Fix cells according to your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Preparation of Quenching Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.
-
Quenching: Add the freshly prepared NaBH₄ solution to your cells and incubate for 15-30 minutes at room temperature.
-
Final Washes: Wash the cells thoroughly three to four times with PBS to remove all traces of sodium borohydride before proceeding with your staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for tissues that have high levels of lipofuscin, such as neuronal tissue.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate your tissue slides.
-
Washing: Wash the slides in PBS.
-
Sudan Black B Staining: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Incubate the slides in this solution for 10-20 minutes at room temperature.
-
Destaining: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Final Washes: Wash the slides thoroughly in PBS before proceeding with your immunofluorescence protocol.
Visual Guides
Troubleshooting Workflow for High Autofluorescence
Caption: A stepwise workflow for troubleshooting and mitigating high autofluorescence.
Decision Tree for Selecting an Autofluorescence Reduction Strategy
Caption: A decision tree to guide the selection of an appropriate autofluorescence reduction method.
References
- 1. oraclebio.com [oraclebio.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biotium.com [biotium.com]
- 9. microscopyfocus.com [microscopyfocus.com]
Technical Support Center: Improving the Stability of MB-211 in Solution
Disclaimer: Information regarding a specific compound designated "MB-211" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?
A1: The apparent degradation of this compound in solution can stem from several factors:
-
Hydrolysis: If this compound contains susceptible functional groups (e.g., esters, amides, lactones), it may be reacting with water, leading to cleavage of the molecule. This process can be highly dependent on the pH of the solution.[1][2]
-
Oxidation: Your compound might be sensitive to atmospheric oxygen or reactive oxygen species present in the solution. Functional groups like phenols, aldehydes, and thiols are particularly prone to oxidation.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in light-sensitive compounds.[1][3][4]
-
Poor Solubility and Precipitation: The perceived decrease in concentration might be due to the compound precipitating out of solution, rather than chemical degradation. This is common for poorly soluble molecules in aqueous buffers.[1][5]
-
Adsorption: this compound may be adsorbing to the surfaces of your storage containers, such as plastic tubes or pipette tips, leading to a lower concentration in the solution.[1][2][6]
Q2: How can I quickly determine the primary cause of my this compound instability?
A2: A systematic approach involving a preliminary stability assessment is recommended. Prepare fresh solutions of this compound and subject them to various conditions in parallel. For example, you can incubate solutions at different temperatures (e.g., 4°C, room temperature, 37°C), protect one set from light, and prepare another under an inert gas like nitrogen or argon. Analyzing the concentration of this compound at different time points under these conditions will help identify the key factors contributing to its instability.[1][7]
Q3: What are some immediate steps I can take to improve the stability of this compound in my experiments?
A3: Based on the suspected cause of instability, you can implement the following strategies:
-
pH Optimization: Adjust the pH of your buffer to a range where this compound exhibits maximum stability. This can be determined through a pH stability profile study.[1][8]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small amount of a compatible organic co-solvent like DMSO or ethanol can improve both solubility and stability.[1][5]
-
Addition of Antioxidants: If oxidation is the issue, consider adding antioxidants such as ascorbic acid or DTT to your solution.[1][9]
-
Light Protection: Always store solutions of light-sensitive compounds in amber vials or wrap the containers in aluminum foil.[1][10]
-
Temperature Control: Storing stock solutions at low temperatures (e.g., -20°C or -80°C) and preparing working solutions fresh before use can significantly slow down degradation.[1][2][10]
-
Inert Atmosphere: For highly oxygen-sensitive molecules, preparing solutions and conducting experiments under an inert atmosphere can prevent oxidative degradation.[1][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay. | Degradation in culture medium.Adsorption to plasticware.Poor cell permeability. | Assess compound stability directly in the cell culture medium.Use low-binding labware or add a non-ionic surfactant.Evaluate cell permeability using established assays.[6] |
| Precipitate forms in the stock solution upon storage. | Poor solubility.Degradation to an insoluble product. | Prepare a more dilute stock solution.Use a different solvent with better solubilizing power.Analyze the precipitate to identify it as the parent compound or a degradant.[1] |
| Inconsistent results between experimental replicates. | Incomplete initial solubilization.Ongoing degradation during the experiment.Adsorption to different extents in different wells/tubes. | Ensure complete dissolution of the stock solution before preparing working solutions.Prepare solutions fresh and use them immediately.Use low-binding plates and pre-treat pipette tips.[6] |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of this compound. | Perform a forced degradation study to identify potential degradants.Optimize solution conditions (pH, temperature, etc.) to minimize degradation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To rapidly assess the stability of this compound under various common experimental conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation Conditions: Aliquot the working solution into separate, clearly labeled vials for each condition:
-
Temperature: 4°C, 25°C (Room Temperature), 37°C.
-
Light Exposure: One set of vials at each temperature exposed to ambient light, and another set wrapped in aluminum foil.
-
Oxygen Sensitivity: A separate set of solutions prepared with buffer that has been sparged with nitrogen gas, prepared and stored under a nitrogen atmosphere.
-
-
Time Points: Collect samples at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching: At each time point, transfer an aliquot of each solution to a new tube and add an equal volume of cold acetonitrile to stop any further degradation.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate and analyze the supernatant by a validated HPLC method to determine the concentration of this compound remaining.[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This is crucial for developing a stability-indicating analytical method.[3][11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the this compound solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic solutions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system. The goal is to achieve 5-20% degradation of the parent compound.[12][13] The mass spectrometer will aid in the identification of degradation products.
Data Presentation
Table 1: Preliminary Stability of this compound (100 µM in PBS, pH 7.4)
| Condition | % Remaining after 8 hours | % Remaining after 24 hours |
| 4°C, Protected from Light | 98.5% | 95.2% |
| 25°C, Protected from Light | 85.3% | 72.1% |
| 37°C, Protected from Light | 60.7% | 41.5% |
| 25°C, Exposed to Light | 70.2% | 55.8% |
| 25°C, Protected, N₂ Atmosphere | 92.1% | 88.4% |
Table 2: Summary of Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 28.7% | 3 |
| 3% H₂O₂, RT, 24h | 18.5% | 1 |
| 80°C, Solid, 48h | 5.1% | 1 |
| Light Exposure | 12.8% | 2 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. sgs.com [sgs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmtech.com [pharmtech.com]
addressing off-target effects of MB-211 in cellular assays
Technical Support Center: MB-211
Topic: Addressing Off-Target Effects of this compound in Cellular Assays
This guide provides troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals using this compound. The information is designed to help identify, understand, and mitigate potential off-target effects in cellular assays. For the purpose of this guide, this compound is a hypothetical inhibitor of the tyrosine kinase "Kinase A," with known off-target activity against the serine/threonine kinase "Kinase B."
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase A , a receptor tyrosine kinase implicated in oncogenic signaling. By binding to the ATP pocket of Kinase A, this compound is designed to block downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cell proliferation and survival in Kinase A-dependent cancer models.
Q2: I'm observing a stronger cytotoxic effect than expected based on Kinase A inhibition alone. Could this be an off-target effect?
A2: Yes, this is a strong possibility. Unexpectedly high cytotoxicity or phenotypes that do not align with the known function of the primary target are often indicators of off-target activity.[1][2] this compound has known inhibitory effects on Kinase B , which is involved in cellular metabolism. Co-inhibition of both Kinase A and Kinase B could lead to a synergistic cytotoxic effect not achievable by inhibiting Kinase A alone. We recommend performing a dose-response analysis and validating the phenotype using orthogonal methods as described in our troubleshooting guides.[3]
Q3: My IC50 value from a biochemical assay is much lower than what I see in my cell-based assays. Why the discrepancy?
A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are much higher (in the millimolar range). This high concentration of cellular ATP can outcompete this compound for the kinase's binding site, leading to a higher apparent IC50.[4]
-
Cellular Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its effective concentration at the target.
-
Target Availability: The target kinase may not be expressed or may be in an inactive conformation within the specific cell line used.
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: To ensure your results are primarily due to on-target activity, several strategies are recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect (e.g., inhibition of Kinase A phosphorylation) without engaging known off-targets.[1][2]
-
Use Orthogonal Approaches: Validate key findings using a structurally unrelated inhibitor of Kinase A.[1][3] Alternatively, use genetic methods like siRNA or CRISPR/Cas9 to knock down Kinase A and confirm that the resulting phenotype matches the one observed with this compound treatment.[1][2]
-
Perform Rescue Experiments: Overexpressing a drug-resistant mutant of Kinase A should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (Kinase A) and a selection of other kinases. The data highlights the compound's potency and selectivity.
| Kinase Target | Kinase Family | IC50 (nM) | Assay Type |
| Kinase A | Tyrosine Kinase | 5 | Radiometric |
| Kinase B | Ser/Thr Kinase | 85 | Radiometric |
| Kinase C | Tyrosine Kinase | > 1,000 | Radiometric |
| Kinase D | Ser/Thr Kinase | 450 | Radiometric |
| Kinase E | Tyrosine Kinase | > 10,000 | Radiometric |
| Kinase F | Ser/Thr Kinase | 1,200 | Radiometric |
Visualizations: Pathways and Workflows
Caption: Intended signaling pathway showing this compound inhibiting its primary target, Kinase A.
References
Technical Support Center: Refinement of Fluorescence Quenching Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing fluorescence quenching-based assays. While the focus is on the refinement of protocols, the principles and troubleshooting steps outlined here are broadly applicable to various fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[1][2][3] This phenomenon can be initiated by various molecular interactions, including excited-state reactions, energy transfer, the formation of ground-state complexes, and collisional quenching.[2][3] The effectiveness of a quencher is dependent on its proximity to the fluorophore; fluorescence is suppressed when they are close together.[2]
Q2: What are the primary mechanisms of fluorescence quenching?
A2: The primary mechanisms of fluorescence quenching are dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, resulting in a non-radiative return to the ground state.[4] This process is dependent on the diffusion of both the fluorophore and the quencher.[4]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][5]
-
Förster Resonance Energy Transfer (FRET): This is a dynamic quenching mechanism where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (quencher) through non-radiative dipole-dipole interactions.[3] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances up to 100 Å.[3]
Q3: My fluorescence signal is significantly weaker than expected or absent. What are the common causes?
A3: A weak or absent fluorescence signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for your specific fluorophore.[6]
-
High Fluorophore Concentration: At high concentrations, some fluorophores can self-quench due to aggregation, a phenomenon known as aggregation-caused quenching (ACQ).[6]
-
Presence of Quenchers: Your sample or buffer might contain quenching agents, such as heavy metal ions or halides.[6]
-
Suboptimal pH: The fluorescence intensity of many fluorophores is highly pH-sensitive. For instance, fluorescein and its derivatives show significantly reduced fluorescence at a pH below 7.[1]
Q4: The fluorescence signal is decreasing over time during my measurements. What is happening?
A4: This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[6] To mitigate this, you can:
-
Reduce the intensity of the excitation light source.[6]
-
Decrease the duration of light exposure for each measurement.[6]
-
Incorporate an anti-photobleaching agent into your assay buffer if it is compatible with your experimental system.[6]
Q5: I am observing inconsistent or non-reproducible fluorescence readings. What should I check?
A5: A lack of reproducibility can be attributed to several sources:
-
Inconsistent Assay Conditions: Variations in buffer pH, temperature, or solvent polarity can alter the fluorophore's quantum yield.[6]
-
Pipetting Errors: Inaccurate dispensing of reagents can lead to significant variations. Regular calibration of pipettes is recommended.
-
Sample Contamination: Contaminants in your sample or buffer could be acting as quenchers.
-
Inner Filter Effect: At high concentrations of the fluorophore or other absorbing species, the excitation or emitted light may be absorbed, leading to artificially low and non-linear readings. Diluting the sample is the primary solution to this issue.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, leading to unexpected fluorescence quenching or anomalous results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths. | Verify instrument settings for your specific fluorophore.[6] |
| Fluorophore degradation. | Prepare fresh fluorophore solutions. Protect from light and store appropriately. | |
| Presence of a quencher in the buffer or sample. | Analyze buffer components for potential quenchers (e.g., heavy metals, halides).[6] | |
| Suboptimal pH. | Ensure the buffer pH is optimal for your fluorophore's fluorescence.[1] | |
| High fluorophore concentration leading to self-quenching. | Titrate the fluorophore to a lower concentration range.[6] | |
| High Background Fluorescence | Autofluorescence from the sample matrix or plate. | Use black microplates to minimize background.[8] Subtract the fluorescence of a blank sample (containing all components except the fluorophore). |
| Contamination of buffer or reagents. | Use high-purity solvents and reagents. | |
| Non-linear Stern-Volmer Plot | Presence of both static and dynamic quenching. | Perform temperature-dependent and lifetime measurements to distinguish between quenching mechanisms.[9] |
| Inner filter effect. | Dilute the sample to reduce absorbance.[6][7] | |
| Ground-state complex formation. | This is characteristic of static quenching. Analyze data using appropriate models.[5] | |
| Signal Decreases Over Time | Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-photobleaching agent.[6] |
| Fluorophore instability. | Check the stability of your fluorophore under the experimental conditions (temperature, pH). | |
| Poor Reproducibility | Inconsistent pipetting. | Calibrate pipettes and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure all measurements are performed at a constant and controlled temperature. | |
| Sample evaporation. | Use plate seals to prevent evaporation during incubation and reading. |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol describes a general procedure for performing a fluorescence quenching experiment to study the interaction between a fluorophore and a quencher.
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorophore in a suitable buffer (e.g., PBS, Tris-HCl). The final concentration should be optimized to give a strong, stable fluorescence signal without causing self-quenching.
-
Prepare a stock solution of the quencher in the same buffer.
-
-
Assay Setup:
-
In a series of microplate wells or cuvettes, add a fixed concentration of the fluorophore.
-
Add increasing concentrations of the quencher to the wells.
-
Include a control sample containing only the fluorophore (no quencher) to measure the initial fluorescence intensity (F₀).
-
Ensure the total volume in each well is constant by adding buffer.
-
-
Incubation:
-
Incubate the samples for a sufficient time to allow the system to reach equilibrium. This time may need to be optimized.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (F) of each sample using a spectrofluorometer or plate reader. Set the excitation and emission wavelengths to the appropriate values for your fluorophore.
-
-
Data Analysis:
-
Correct the fluorescence intensity for any background signal by subtracting the reading from a blank sample.
-
Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the quencher concentration ([Q]).
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[4]
-
Protocol 2: Determining the Mechanism of Quenching (Static vs. Dynamic)
This protocol helps to differentiate between static and dynamic quenching mechanisms.
-
Perform a Temperature-Dependent Quenching Assay:
-
Follow Protocol 1 at two or more different temperatures.
-
For dynamic quenching, an increase in temperature will lead to more frequent collisions and thus more efficient quenching (a larger Ksv).[9]
-
For static quenching, an increase in temperature is likely to disrupt the ground-state complex, leading to less efficient quenching (a smaller Ksv).[9]
-
-
(Optional) Measure Fluorescence Lifetimes:
-
If the necessary equipment is available, measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence (τ) of the quencher at various concentrations.
-
For dynamic quenching, the fluorescence lifetime will decrease as the quencher concentration increases.
-
For static quenching, the fluorescence lifetime of the uncomplexed fluorophore will remain unchanged.[10]
-
Visualizations
Caption: Workflow for a typical fluorescence quenching experiment.
Caption: Hypothetical signaling pathway involving a fluorescent ligand (this compound).
References
- 1. benchchem.com [benchchem.com]
- 2. What is fluorescence quenching [biosyn.com]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edinst.com [edinst.com]
Technical Support Center: Interpreting Astatine-211 MABG (MB-211) Binding Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 MABG (meta-astatobenzylguanidine), a promising alpha-emitting radiopharmaceutical for targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is Astatine-211 MABG and what is its mechanism of action?
Astatine-211 MABG ([211At]MABG) is a radiopharmaceutical that targets the norepinephrine transporter (NET), which is often overexpressed on the surface of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[1][2][3] As an analogue of norepinephrine, [211At]MABG is recognized and transported into cancer cells by NET.[2][3] The attached Astatine-211 is a potent alpha-particle emitter. Alpha particles have a short path length and high linear energy transfer, leading to highly localized and effective killing of targeted cancer cells with minimal damage to surrounding healthy tissue.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Evaluation of pharmacokinetics, safety, and efficacy of [211At] meta-astatobenzylguanidine ([211At] MABG) in patients with pheochromocytoma or paraganglioma (PPGL): A study protocol | PLOS One [journals.plos.org]
- 4. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OR03-01 Effects Of Alpha-emitting Meta-211At-astato-benzylguanidine (211At-MABG) Compared To 131I-meta-iodobenzylguanidine (131I-MIBG) on Tumor Growth Suppression in a Pheochromocytoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of MB-211
Disclaimer: The following information is provided as a general guide for preventing the degradation of small molecule inhibitors during experiments. "MB-211" is used as a placeholder for a hypothetical compound. The principles and protocols described should be adapted to the specific physicochemical properties of your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of degradation for small molecule inhibitors like this compound in experimental assays?
A1: The primary causes of instability for small molecule inhibitors in solution are chemical degradation and poor solubility.[1][2] Key factors include:
-
Hydrolysis: Compounds with functional groups like esters, amides, or lactams are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Molecules with electron-rich moieties can be degraded by dissolved oxygen in buffers or by exposure to light, leading to the formation of oxides.[2]
-
Poor Solubility: Low solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. Precipitated compounds can also be more prone to degradation.[2]
-
Adsorption: Compounds may adsorb to the surfaces of plasticware, such as storage tubes or assay plates, which reduces the effective concentration in your experiment.[2]
Q2: How does the choice of solvent impact the stability of this compound?
A2: The solvent is critical for both dissolving your compound and maintaining its stability.[1] While Dimethyl Sulfoxide (DMSO) is widely used, its concentration in the final assay should typically be kept below 0.5% to prevent cellular toxicity.[1] It is also important to use anhydrous DMSO, as residual moisture can promote hydrolysis, especially during freeze-thaw cycles.[1] Always ensure the solvent is inert and does not react with your compound.[1]
Q3: Can components of my assay buffer or cell culture medium affect this compound's stability?
A3: Yes, various components can impact your compound's stability. Serum proteins in cell culture medium can bind to the compound, reducing its free concentration.[1] High concentrations of salts or certain additives in buffers can also affect solubility and stability.[1] It is always recommended to assess the stability of your compound directly in the final assay medium.[1]
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To ensure consistency and maximize shelf-life:
-
Use High-Purity Solvents: Start with anhydrous, high-purity solvents (e.g., DMSO).
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication may be used, but their effect on the compound's stability should be verified.[1]
-
Aliquot for Single Use: Dispense the stock solution into single-use aliquots in low-adsorption tubes to avoid repeated freeze-thaw cycles.[1]
-
Store Correctly: Store aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: I'm observing a loss of this compound activity or inconsistent results in my cell-based assay over time.
-
Potential Cause: This often indicates that this compound is unstable in the cell culture medium.[1] The degradation could be due to the aqueous environment, metabolism by the cells, or adsorption to the plate.[1]
-
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the complete cell culture medium (without cells) for the duration of your experiment. Measure the concentration of the intact compound at various time points using an analytical method like HPLC-MS.[1]
-
Evaluate Metabolic Stability: Perform a similar time-course experiment but in the presence of cells to determine if cellular metabolism is contributing to the loss of the active compound.[1]
-
Use Low-Binding Plates: To mitigate adsorption, consider using low-binding microplates.[2]
-
Issue 2: A precipitate has formed in my aqueous working solution of this compound.
-
Potential Cause: The compound likely has poor solubility in the aqueous buffer, which can be influenced by pH or the concentration of buffer components.[2]
-
Troubleshooting Steps:
-
Modify Dilution: Instead of a single dilution from a high-concentration stock, perform serial dilutions. Ensure rapid mixing after adding the stock to the buffer.[1]
-
Adjust pH: The solubility of many compounds is pH-dependent. Determine the optimal pH range for this compound solubility.[4]
-
Use Solubilizing Agents: Consider adding a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer to enhance solubility.[1]
-
Issue 3: HPLC/LC-MS analysis shows new peaks appearing over time when this compound is in solution.
-
Potential Cause: The appearance of new peaks is a clear indicator of chemical degradation.[2]
-
Troubleshooting Steps:
-
Identify Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
-
Control Environmental Factors:
-
Prevent Oxidation: If oxidation is suspected, prepare solutions in de-gassed buffers and consider adding an antioxidant like BHT or working in an inert atmosphere (e.g., under nitrogen or argon).[5][6][7]
-
Control pH: Determine the pH at which this compound has maximum stability by performing a pH-rate profile study.[3]
-
Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.
-
-
Data Presentation
Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C over 24 Hours
| Buffer System | pH | % Remaining this compound (t=8h) | % Remaining this compound (t=24h) |
| Phosphate-Citrate | 5.0 | 98% | 95% |
| PBS | 7.4 | 85% | 62% |
| Tris-HCl | 8.5 | 70% | 45% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining this compound (t=12h) | % Remaining this compound (t=48h) |
| 4°C | 99% | 97% |
| 25°C (Room Temp) | 91% | 78% |
| 37°C | 76% | 51% |
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for this compound
This protocol helps identify the pH at which this compound is most stable.[3]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 3 to pH 10).
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock into each buffer to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Incubation: Aliquot the solutions for each pH into separate, tightly sealed vials for each time point and incubate them at a constant temperature (e.g., 37°C).[2]
-
Time Points: At designated times (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from each pH condition.
-
Sample Analysis: Immediately analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.[3]
Mandatory Visualization
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Incubation Time for MB-211 Inhibition Assays
Welcome to the technical support center for the novel Kinase Z inhibitor, MB-211. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase Z, a critical enzyme in the Cell Proliferation Pathway. By binding to the ATP pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell growth.
Q2: What is the recommended pre-incubation time for this compound in a biochemical assay?
A2: The optimal pre-incubation time for this compound depends on the specific goal of your experiment. For standard IC50 determination, a pre-incubation of 15-30 minutes at room temperature is generally recommended to allow the inhibitor to reach binding equilibrium with the enzyme before initiating the kinase reaction.[1][2] However, this compound exhibits time-dependent inhibition, meaning its potency increases with longer pre-incubation times. For characterization of this property, pre-incubation times can be extended up to 120 minutes or longer.[3][4]
Q3: Why is my IC50 value for this compound different from the published value?
A3: Discrepancies in IC50 values can arise from several factors.[5] Key variables include the ATP concentration in the assay, the specific concentrations of Kinase Z and its substrate, and the pre-incubation time.[5][6] IC50 values for ATP-competitive inhibitors like this compound are highly sensitive to the ATP concentration; a higher ATP concentration will result in a higher apparent IC50.[5][6] Always ensure your assay conditions, particularly the ATP concentration, match those of the reference data.
Q4: Can I use this compound in cell-based assays? What incubation time should I use?
A4: Yes, this compound is cell-permeable. However, incubation times in cell-based assays are typically much longer than in biochemical assays, ranging from 24 to 72 hours, to allow for the observation of a cellular phenotype such as inhibition of proliferation.[7] The optimal time depends on the cell line's doubling time and the specific endpoint being measured (e.g., target phosphorylation, cell viability). A time-course experiment is highly recommended to determine the ideal duration for your specific model.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inaccurate Pipetting: Errors in serial dilutions or reagent addition.- Inhibitor Precipitation: this compound may have limited solubility in the final assay buffer.- Inconsistent Timing: Variation in incubation times across the plate. | - Prepare fresh serial dilutions for each experiment and use calibrated pipettes.[5]- Visually inspect wells for any precipitate. Determine the solubility of this compound in your assay buffer and consider adding a small percentage of DMSO if needed.[5]- Use a multichannel pipette for simultaneous addition of reagents to start or stop the reaction.[8] |
| IC50 value is significantly higher than expected | - High ATP Concentration: Your assay uses a higher ATP concentration than the reference assay.- Enzyme Inactivity: The Kinase Z enzyme has lost activity due to improper storage or handling.- Short Pre-incubation Time: The inhibitor and enzyme did not reach binding equilibrium. | - Standardize your ATP concentration to the Km value for Kinase Z or the concentration used in reference literature.[9]- Use a fresh aliquot of enzyme for each experiment and include a positive control inhibitor to validate the assay setup.[5]- Increase the pre-incubation time of this compound with Kinase Z to 30-60 minutes before adding ATP.[1] |
| Incomplete or shallow dose-response curve | - Incorrect Inhibitor Concentration Range: The dilution series does not adequately span the IC50 value.- Compound Degradation: The this compound stock solution may have degraded over time. | - Ensure your inhibitor concentration range covers at least 3-4 orders of magnitude around the expected IC50 to define the top and bottom plateaus of the curve.[5]- Prepare fresh stock solutions of this compound in anhydrous DMSO and store them in small aliquots at -80°C.[8] |
| No inhibition observed in cell-based assays | - Low Cell Permeability: The compound is not efficiently entering the cells.- Efflux Pump Activity: The inhibitor is being actively transported out of the cells.- High Intracellular ATP: The high concentration of ATP inside cells is outcompeting the inhibitor. | - While this compound is generally cell-permeable, this can be cell-line dependent. Consider alternative delivery methods if poor uptake is suspected.- Use cell lines with known low expression of efflux pumps like P-glycoprotein, or co-incubate with an efflux pump inhibitor.- Confirm target engagement in cells using a method like Western blotting to assess the phosphorylation of a downstream Kinase Z substrate.[9] A decrease in phosphorylation would indicate target engagement despite a lack of viability effect. |
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound IC50 Value
This table illustrates the time-dependent nature of this compound inhibition against Kinase Z in a biochemical assay. The IC50 value decreases as the pre-incubation time of the inhibitor with the enzyme is extended prior to the addition of ATP.
| Pre-incubation Time (minutes) | IC50 (nM) | Fold Change vs. 15 min |
| 15 | 85.2 | 1.0 |
| 30 | 55.8 | 0.65 |
| 60 | 24.1 | 0.28 |
| 120 | 10.5 | 0.12 |
| Assay Conditions: Kinase Z (5 nM), Peptide Substrate (10 µM), ATP (10 µM, Km). Reaction time was 60 minutes. |
Experimental Protocols
Protocol: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a luminescence-based kinase assay to determine the IC50 of this compound against Kinase Z by measuring the amount of ATP consumed.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 1 mM. Then, dilute this series into Kinase Buffer to create a 4X final concentration stock.
-
Kinase Z Solution (4X): Dilute recombinant Kinase Z in Kinase Buffer to a concentration of 20 nM.
-
Substrate/ATP Solution (2X): Prepare a solution containing 20 µM peptide substrate and 20 µM ATP in Kinase Buffer.
2. Assay Procedure:
-
Add 5 µL of the 4X this compound serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[1]
-
Add 5 µL of the 4X Kinase Z solution to each well (except the "no enzyme" control).
-
Mix the plate gently and pre-incubate for 30 minutes at room temperature to allow this compound to bind to the enzyme.[1]
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture to all wells. The final reaction volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[5]
Visualizations
Signaling Pathway Diagram
Caption: The inhibitory action of this compound on the Kinase Z signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of this compound in a kinase assay.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting unexpectedly high IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assayquant.com [assayquant.com]
- 4. assayquant.com [assayquant.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the MB-211 Assay
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in their MB-211 assay results. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of intra-assay variability (well-to-well) in the this compound assay?
High intra-assay variability can often be traced to inconsistencies in technique and reagent application. Key factors include:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability. Using calibrated pipettes and proper technique, such as reverse pipetting for viscous solutions and ensuring consistent speed and depth of tip immersion, is crucial.
-
Cell Seeding: Uneven distribution of cells across the wells of a microplate can lead to significant differences in signal. It is important to ensure the cell suspension is homogenous by gently mixing before and during plating.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction and variable signal.
Q2: How can I minimize inter-assay variability (plate-to-plate or day-to-day)?
Minimizing variability between different experiments is critical for reproducible results.[1] Key strategies include:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range to avoid phenotypic drift.[1] Always monitor cell viability before starting an experiment.
-
Consistent Reagent Handling: Use reagents from the same lot number whenever possible and prepare them fresh for each experiment.[1][2] Ensure proper storage conditions are maintained.[1]
-
Standard Operating Procedures (SOPs): Implement a detailed SOP for the entire assay workflow and ensure all users are thoroughly trained.[1]
-
Use of Controls: Consistently run positive and negative controls on every plate to help normalize the data and identify any plate-specific issues.[1]
Q3: My assay signal is consistently low. What are the potential causes?
A low assay signal can stem from several issues:[1]
-
Suboptimal Cell Number: An incorrect cell count or poor cell viability can lead to a lower than expected cell number in the wells.[1]
-
Reagent Concentration or Incubation Time: The concentration of a critical detection reagent may be too low, or the incubation time may be insufficient for adequate signal development.[1]
-
Inactive Compound: The test compound may not be active at the concentrations being evaluated.
-
Incorrect Plate Reader Settings: Ensure that the correct filter or wavelength settings are used for the specific fluorophore or chromophore in your assay.[1]
Q4: I am observing significant "edge effects" on my microplates. How can this be mitigated?
Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common issue often caused by uneven temperature and increased evaporation.[1] To mitigate this:
-
Ensure Proper Humidification: Maintain a humidified environment in the incubator and avoid stacking plates.
-
Create a Humidity Barrier: A common practice is to not use the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to act as a humidity barrier.[1]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability
If you are experiencing high variability between replicate wells within the same plate, consider the following troubleshooting steps.
Troubleshooting Workflow for High Intra-Assay Variability
A troubleshooting workflow for addressing high intra-assay variability.
Quantitative Data Example: Impact of Pipetting Technique on CV%
| Pipetting Technique | Average Signal (RFU) | Standard Deviation | Coefficient of Variation (CV%) |
| Standard Pipetting | 15,800 | 2,528 | 16.0% |
| Reverse Pipetting | 16,200 | 810 | 5.0% |
Issue 2: Poor Assay Reproducibility
If you are struggling with reproducibility between experiments performed on different days or with different batches of reagents, follow this guide.
Troubleshooting Workflow for Poor Inter-Assay Reproducibility
A troubleshooting workflow for addressing poor inter-assay reproducibility.
Quantitative Data Example: Effect of Cell Passage Number on IC50
| Cell Passage Number | IC50 of Control Compound (µM) |
| 5 | 1.2 |
| 10 | 1.5 |
| 20 | 4.8 |
| 30 | 9.2 |
Experimental Protocols
Protocol 1: Standard Cell Seeding for the this compound Assay
This protocol describes a standardized method for seeding cells to minimize variability.
Experimental Workflow for Standardized Cell Seeding
A standardized workflow for cell seeding in the this compound assay.
Methodology:
-
Cell Preparation: Aspirate media from a confluent T-75 flask of cells. Wash once with 5 mL of sterile PBS. Add 2 mL of trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Cell Suspension: Add 8 mL of complete growth medium to the flask to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Cell Counting: Transfer a 10 µL aliquot of the cell suspension to a microcentrifuge tube. Mix with 10 µL of trypan blue and count using a hemocytometer or automated cell counter to determine cell number and viability.
-
Dilution: Based on the cell count, dilute the cell suspension in complete growth medium to the desired final seeding density (e.g., 1 x 10^5 cells/mL for a target of 10,000 cells/well in 100 µL).
-
Plating: Gently swirl the cell suspension before and during the plating process to prevent settling. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours before proceeding with the this compound assay protocol.
References
Validation & Comparative
A Comparative Guide to DENV Protease Inhibitors: Evaluating MB-211 and Other Promising Compounds
For Researchers, Scientists, and Drug Development Professionals
The Dengue virus (DENV) NS2B-NS3 protease is an essential enzyme for viral replication and a primary target for the development of antiviral therapeutics. This guide provides a comparative analysis of MB-211 (also referred to as MB21), a notable benzimidazole derivative, alongside other classes of DENV protease inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid in the evaluation of these compounds.
Performance Comparison of DENV Protease Inhibitors
The efficacy of various DENV protease inhibitors has been evaluated using in vitro enzymatic assays and cell-based antiviral assays. Key metrics such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and half-maximal effective concentration (EC50) are summarized below. MB21, a benzimidazole derivative, has been identified as a potent inhibitor of the DENV-2 protease and shows efficacy against all four DENV serotypes in cell culture.[1] It is believed to function as a mixed-type inhibitor, binding to an allosteric site near the enzyme's active site.[1]
| Inhibitor Class | Compound | Target DENV Serotype(s) | IC50 | Ki | EC50 | Reference(s) |
| Benzimidazole | MB21 | DENV-2 (in vitro), DENV 1-4 (in cell culture) | 5.95 µM | - | <30 µM | [1] |
| Peptidomimetic | Compound 3 | DENV-2 | 0.21 µM | 139 nM | - | [2] |
| Compound 10 | DENV-2 | - | - | 3.4 µM | [2] | |
| Compound 12 | DENV | 0.46 µM | 0.40 µM | - | [2] | |
| Abz-Arg-Arg-Arg-Arg-His-Leu-Cys-Trp-Tyr(NO2)-NH2 (Compound 27) | DENV-1, DENV-3, DENV-4 | 0.3 µM, 0.5 µM, 1.9 µM | - | - | [3] | |
| H-Arg-Arg-Arg-Arg-His-Trp-Cys-Trp-NH2 (Compound 28) | DENV-2, DENV-3 | - | 0.3 µM, 0.5 µM | - | [3] | |
| Allosteric Inhibitor | Compound 12 | DENV | 9.95 µM | - | - | [3] |
| Compound 16 | DENV-2 | 4.38 µM | - | - | [3] | |
| Cyclic Peptide | Compound 15 | DENV-2 | 0.95 µM | - | - | [2] |
| Glycyrrhizic Acid Conjugate | Compound 11 | DENV-2 | 0.0134 µM | - | 0.034 µM | [4] |
Experimental Protocols
DENV NS2B-NS3 Protease Inhibition Assay (FRET-based)
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of the DENV NS2B-NS3 protease using a fluorogenic substrate.
Materials:
-
Recombinant DENV NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5)
-
Test compounds (e.g., MB21) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DENV NS2B-NS3 protease to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 390 nm, emission at 465 nm) at regular intervals for a specified period (e.g., 60 minutes) at 37°C.[6]
-
The rate of increase in fluorescence corresponds to the rate of substrate cleavage.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Plaque Reduction Neutralization Test (PRNT)
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[8]
Materials:
-
Susceptible cell line (e.g., Vero or BHK-21 cells)
-
Dengue virus stock of a specific serotype
-
Cell culture medium (e.g., MEM with fetal bovine serum)
-
Test compounds
-
Semi-solid overlay (e.g., carboxymethyl cellulose or agarose in culture medium)
-
Staining solution (e.g., crystal violet in formalin)
-
24-well or 48-well cell culture plates
Procedure:
-
Seed the cell culture plates with the susceptible cell line and incubate until a confluent monolayer is formed.[9]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Incubate the virus stock with each compound dilution for 1 hour at 37°C to allow the compound to interact with the virus particles.[8]
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.[9]
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[8]
-
Remove the inoculum and add the semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[9]
-
Incubate the plates for 3-7 days at 37°C to allow for plaque formation.[8][9]
-
Fix the cells and stain with a staining solution (e.g., crystal violet) to visualize the plaques.[8]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[4]
Visualizing Key Pathways and Processes
To better understand the context of DENV protease inhibition, the following diagrams illustrate the viral polyprotein processing pathway and a typical workflow for high-throughput screening of potential inhibitors.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Dengue Virus NS2B-NS3 Protease Inhibitors Among Glycyrrhizic Acid Conjugates with Amino Acids and Dipeptides Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. benchchem.com [benchchem.com]
- 9. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Dengue Virus Research Landscape: A Comparative Guide to NS4B Inhibitors
For Immediate Release
In the global effort to combat the significant public health threat posed by the Dengue virus (DENV), researchers and drug development professionals require robust and well-validated research tools. This guide provides a comprehensive comparison of a panel of small molecule inhibitors targeting the DENV non-structural protein 4B (NS4B), a key component of the viral replication complex. We will delve into the validation of NITD-618 as a foundational research tool and compare its performance against two more recent and potent alternatives, JNJ-A07 and NITD-688. This guide aims to equip researchers with the necessary data and methodologies to make informed decisions for their DENV studies.
Introduction to DENV NS4B Inhibitors
The Dengue virus, a mosquito-borne flavivirus, is responsible for an estimated 100 to 400 million infections annually. The lack of approved antiviral therapies underscores the urgent need for effective research tools to understand viral replication and discover new drugs. The viral NS4B protein, in concert with the NS3 protein, forms a critical part of the replication machinery, making the NS3-NS4B interaction an attractive target for antiviral intervention. This guide focuses on three such inhibitors, providing a comparative analysis of their in vitro and in vivo efficacy.
Performance Comparison of NS4B Inhibitors
The following tables summarize the key quantitative data for NITD-618, JNJ-A07, and NITD-688, offering a clear comparison of their antiviral potency and cytotoxicity.
Table 1: In Vitro Efficacy and Cytotoxicity of DENV NS4B Inhibitors
| Compound | Target | DENV Serotype(s) | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Cell Line(s) |
| NITD-618 | NS4B | DENV-1, -2, -3, -4 | 1-4 µM[1] | >40 µM[1] | >10-40 | Vero, BHK-21, A549[1] |
| JNJ-A07 | NS3-NS4B Interaction | 21 clinical isolates (all 4 serotypes) | 0.07-0.3 nM[2] | Not specified in the provided abstract | Not calculable from the provided abstract | Vero E6[2] |
| NITD-688 | NS4B | DENV-1, -2, -3, -4 | 8-38 nM[3] | Not specified in the provided abstract | Not calculable from the provided abstract | Not specified in the provided abstract |
| DENV-2 (PBMCs) | 0.94 nM[3] | Not specified in the provided abstract | Not calculable from the provided abstract | PBMCs[3] |
Table 2: In Vivo Efficacy of DENV NS4B Inhibitors in AG129 Mouse Models
| Compound | Dosing Regimen | Treatment Start | Key Findings |
| NITD-618 | Data not available in the provided search results | - | - |
| JNJ-A07 | 1, 3, 10, or 30 mg/kg[2] | Not specified in the provided abstract | Decreased blood DENV RNA levels and increased survival.[2] |
| NITD-688 | 30 mg/kg, twice daily for 3 days[4] | At the time of infection | 1.44-log reduction in viremia.[4] |
| 30 mg/kg, twice daily for 3 days[4] | 48 hours post-infection | 1.16-log reduction in viremia.[4] |
Mechanism of Action: Disrupting the DENV Replication Complex
The primary mechanism of action for NITD-618, JNJ-A07, and NITD-688 is the inhibition of the crucial interaction between the DENV NS3 and NS4B proteins.[5][6] This interaction is essential for the proper function of the viral replication complex, which is responsible for synthesizing new viral RNA genomes. By disrupting the NS3-NS4B association, these inhibitors effectively halt viral replication.
Caption: Mechanism of action of NS4B inhibitors in disrupting DENV replication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to characterize these DENV NS4B inhibitors.
In Vitro Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard method for determining the neutralizing antibody titers and can be adapted to assess the inhibitory activity of antiviral compounds.
Objective: To determine the concentration of the inhibitor that reduces the number of DENV plaques by 50% (EC50).
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock of known titer
-
Test compound (e.g., NITD-618, JNJ-A07, NITD-688)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed Vero or BHK-21 cells in 6- or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Mix a standard amount of DENV with each dilution of the compound and incubate for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-compound mixtures.
-
After a 1-2 hour adsorption period, remove the inoculum and add the semi-solid overlay.
-
Incubate the plates for 4-7 days to allow for plaque formation.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the test compounds.
Objective: To determine the concentration of the inhibitor that reduces the viability of host cells by 50% (CC50).
Materials:
-
Host cell line (e.g., Vero, BHK-21)
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the test compound.
-
Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the CC50 value from the dose-response curve.[7]
In Vivo Efficacy Assessment in AG129 Mice
The AG129 mouse model, which lacks receptors for both type I and type II interferons, is highly susceptible to DENV infection and is a standard model for evaluating antiviral efficacy.
Objective: To assess the in vivo antiviral activity of the test compounds by measuring changes in viremia and survival rates.
Materials:
-
AG129 mice
-
DENV stock
-
Test compound formulated for in vivo administration
-
Phosphate-buffered saline (PBS)
-
Equipment for animal handling, injection, and blood collection
-
qRT-PCR reagents for viral load quantification
Procedure:
-
Infect AG129 mice with a lethal dose of DENV via intraperitoneal injection.
-
Administer the test compound or vehicle control at specified doses and schedules (prophylactic or therapeutic).
-
Monitor the mice daily for clinical signs of illness and mortality.
-
Collect blood samples at various time points post-infection.
-
Extract viral RNA from the serum and quantify the viral load using qRT-PCR.
-
Compare the viremia levels and survival rates between the treated and control groups.[8]
Caption: Workflow for in vivo efficacy testing in the AG129 mouse model.
Conclusion
This guide provides a comparative overview of three DENV NS4B inhibitors, highlighting their respective potencies and mechanisms of action. NITD-618 serves as a valuable, albeit less potent, research tool for studying NS4B function. In contrast, JNJ-A07 and NITD-688 represent the next generation of NS4B-targeted inhibitors with significantly improved potency, demonstrating promising preclinical efficacy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to advance our understanding of DENV replication and to develop novel antiviral strategies. The continued validation and characterization of these and other research tools are paramount to addressing the global challenge of Dengue fever.
References
- 1. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Interactions between the NS4B and NS3 proteins of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of ML-211 and Substrate-Based Inhibitors for Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ML-211, a potent covalent inhibitor, and a selection of substrate-based inhibitors targeting serine hydrolases, specifically acyl-protein thioesterases (APTs) and lysophospholipases (LYPLAs). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and drug development.
Introduction to Inhibitor Classes
ML-211 is a carbamate-based covalent inhibitor that acts by irreversibly acylating the active site serine of its target enzymes. Its mechanism is not dependent on mimicking the natural substrate.
Substrate-based inhibitors , in contrast, are designed to mimic the natural substrates of the target enzyme. They bind to the active site with high affinity, but are either not processed or are processed very slowly, thus blocking the enzyme's activity. The examples discussed in this guide, Palmostatin B, ML348, and ML349, function as substrate-mimicking inhibitors of serine hydrolases.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for ML-211 and key substrate-based inhibitors against their primary targets.
| Inhibitor | Target(s) | IC50 | Ki | Mechanism of Action | Selectivity | Reference(s) |
| ML-211 | LYPLA1/APT1 | 17 nM | - | Covalent (Irreversible) | Dual inhibitor; off-target: ABHD11 (IC50: 10 nM) | [1][2] |
| LYPLA2/APT2 | 30 nM | - | [1][2] | |||
| Palmostatin B | LYPLA1/APT1 | 0.67 µM (670 nM) | - | Substrate-based (Slowly reversible) | Dual inhibitor; may have off-target effects on other serine hydrolases. | [3][4] |
| LYPLA2/APT2 | - | 34 nM | [5] | |||
| ML348 | LYPLA1/APT1 | 210 nM | 280-300 nM | Reversible | 14-fold selective for LYPLA1 over LYPLA2; selective against ~30 other serine hydrolases. | [6][7] |
| ML349 | LYPLA2/APT2 | 144 nM | 120 nM | Reversible | >20-fold selective for LYPLA2 over LYPLA1 and ~20 other serine hydrolases. | [6][8] |
Mechanism of Action and Experimental Protocols
ML-211: Covalent Inhibition
ML-211 is a triazole urea-based compound that acts as a covalent inhibitor. The carbamate warhead of ML-211 forms a stable covalent bond with the catalytic serine residue in the active site of LYPLA1 and LYPLA2, leading to their irreversible inactivation.
Substrate-Based Inhibitors: Competitive and Reversible Inhibition
Palmostatin B, a β-lactone, acts as a substrate-based inhibitor. Its structure mimics the lipid substrates of APTs. It forms a transient acyl-enzyme intermediate with the catalytic serine, which is slowly hydrolyzed, leading to a time-dependent and slowly reversible inhibition.[5]
ML348 and ML349 are reversible, substrate-mimicking inhibitors. They were designed to occupy the acyl-binding pocket of LYPLA1 and LYPLA2, respectively, thereby competing with the natural substrates for binding to the active site.[9] Their selectivity is achieved through subtle differences in their chemical structures that favor binding to the distinct active site conformations of LYPLA1 and LYPLA2.
Key Experimental Protocols
Determination of IC50 by Activity-Based Protein Profiling (ABPP)
This protocol is a common method for determining the potency of covalent and some reversible inhibitors against serine hydrolases in a complex proteome.
Materials:
-
Cell lysate (e.g., from HEK293T or murine T-cells)
-
Inhibitor stock solution (e.g., ML-211, Palmostatin B in DMSO)
-
Activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine)
-
SDS-PAGE gels and fluorescence gel scanner
-
Appropriate buffers (e.g., DPBS)
Procedure:
-
Proteome Incubation: A complex proteome (cell lysate) is incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: An activity-based probe (e.g., FP-Rhodamine), which broadly targets active serine hydrolases, is added to the mixture and incubated to label the remaining active enzymes.
-
SDS-PAGE Separation: The protein samples are separated by SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The intensity of the fluorescent band corresponding to the target enzyme is quantified. The percentage of inhibition is calculated relative to a DMSO control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Kinetic Analysis of Reversible Inhibitors using a Fluorogenic Substrate
This method is used to determine the IC50 and Ki values for reversible inhibitors like ML348 and ML349.
Materials:
-
Purified recombinant LYPLA1 or LYPLA2 enzyme
-
Fluorogenic substrate (e.g., resorufin acetate)
-
Inhibitor stock solution (e.g., ML348, ML349 in DMSO)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: The purified enzyme is incubated with varying concentrations of the inhibitor at a fixed substrate concentration.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Monitoring: The increase in fluorescence, resulting from the enzymatic hydrolysis of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are determined for each inhibitor concentration. These velocities are used to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: The Role of APTs in Ras Signaling
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on a dynamic cycle of palmitoylation and depalmitoylation. Acyl-protein thioesterases (APTs), the targets of the discussed inhibitors, play a key role in the depalmitoylation of Ras, which is essential for its trafficking between the Golgi apparatus and the plasma membrane. Inhibition of APTs can disrupt this cycle, leading to mislocalization of Ras and attenuation of its downstream signaling.
Caption: The role of APTs in the Ras signaling and palmitoylation cycle.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The following diagram illustrates the general workflow for an activity-based protein profiling experiment used to determine inhibitor potency.
Caption: General workflow for IC50 determination using ABPP.
Logical Relationship: Comparison of Inhibitor Characteristics
This diagram provides a high-level comparison of the key characteristics of ML-211 and substrate-based inhibitors.
Caption: Key characteristics of ML-211 vs. substrate-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Misinterpretation of MB-211's Mechanism of Action: A Clarification on Cross-Reactivity with Viral Proteases
It appears there may be a misunderstanding regarding the therapeutic agent designated as "MB-211." Publicly available scientific literature and clinical data strongly indicate that the compound is likely [211At]meta-astatobenzylguanidine, abbreviated as [211At]MABG. This agent is an alpha-emitting radiopharmaceutical and does not function as a viral protease inhibitor. Therefore, the concept of cross-reactivity with other viral proteases is not applicable to its mechanism of action.
[211At]MABG is a targeted radiotherapy agent designed for the treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2] Its therapeutic effect is derived from the cytotoxic alpha particles emitted by the astatine-211 radionuclide. The MABG component of the drug acts as a targeting molecule, directing the alpha-emitter to cells that express the norepinephrine transporter (NET), which is commonly found on neuroendocrine tumor cells.[1]
The mechanism of action for [211At]MABG is fundamentally different from that of a protease inhibitor. Protease inhibitors are a class of antiviral drugs that specifically bind to the active site of viral proteases, enzymes that are essential for the replication of many viruses. By blocking these enzymes, protease inhibitors prevent the virus from maturing and producing new infectious particles.
Cross-reactivity, in the context of protease inhibitors, refers to the ability of a drug to inhibit not only its primary target protease but also other, structurally similar proteases. This can be a concern in drug development as it may lead to off-target effects.
However, since [211At]MABG's therapeutic action is based on targeted radiation and not enzymatic inhibition, an analysis of its cross-reactivity with viral proteases is not scientifically relevant. The specificity of [211At]MABG is determined by the expression of the norepinephrine transporter on the surface of cells, not by interaction with viral enzymes.[1]
For researchers, scientists, and drug development professionals interested in the development of antiviral therapies, the focus should be on compounds that directly target viral components, such as proteases, polymerases, or entry mechanisms. When evaluating the specificity of a true protease inhibitor, a comprehensive cross-reactivity profile against a panel of viral and host cell proteases would be a critical component of its preclinical assessment. This would involve a series of enzymatic assays to determine the inhibitory concentration (IC50) or inhibition constant (Ki) of the compound against various proteases.
References
A Comparative Analysis of the Norepinephrine Transporter Binding of MB-211 and Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of MB-211 ([²¹¹At]meta-astatobenzylguanidine), a derivative of the well-established norepinephrine transporter (NET) substrate meta-iodobenzylguanidine (MIBG), with a range of novel and classical NET inhibitors. By presenting key quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting the norepinephrine transporter.
Introduction to the Norepinephrine Transporter and its Ligands
The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission.[1] This regulatory role makes it a prime target for a variety of therapeutic agents, including antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD).[2] this compound, an alpha-emitting radiopharmaceutical, leverages the high affinity of its parent compound, MIBG, for NET to selectively deliver a cytotoxic payload to NET-expressing tumor cells.[3][4] MIBG is a structural analog of norepinephrine and is actively transported into cells by NET.[3][4] Understanding the precise binding interactions of MIBG and how they compare to other NET inhibitors is critical for the design of more potent and selective drugs.
The Binding Site of this compound (MIBG) on the Norepinephrine Transporter
Due to the challenges in crystallizing membrane proteins, a high-resolution crystal structure of MIBG bound to the human norepinephrine transporter (hNET) is not yet available. However, homology modeling based on the structure of the bacterial leucine transporter (LeuT), a close homolog, combined with site-directed mutagenesis studies, has provided significant insights into the putative binding pocket.[5]
Recent cryogenic electron microscopy (cryo-EM) structures of hNET in complex with MIBG have confirmed that it binds at the central substrate-binding site.[6] Key amino acid residues identified as crucial for the interaction with MIBG and other NET ligands include:
-
Phenylalanine F72: Likely involved in aromatic or hydrophobic interactions.[5]
-
Aspartic Acid D75: Forms a critical salt bridge with the positively charged amine group of norepinephrine and its analogs.[5]
-
Tyrosine Y152: Potentially forms hydrogen bonds or aromatic interactions.[5]
-
Phenylalanine F317: Contributes to a hydrophobic pocket that accommodates the ligand.[5]
These residues form the core of the S1 binding site, which is the primary docking location for substrates and competitive inhibitors.
Quantitative Comparison of Inhibitor Binding Affinities
The binding affinity of various compounds for the norepinephrine transporter is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of an inhibitor required to occupy 50% of the transporter sites in the absence of the substrate, providing a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher affinity. The IC₅₀ value is the concentration of an inhibitor that produces 50% inhibition of a specific biological function, such as norepinephrine uptake.
The following table summarizes the Kᵢ and IC₅₀ values for this compound's non-radioactive counterpart, MIBG, and a selection of novel and classical NET inhibitors.
| Compound Class | Compound | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Guanidine Analog | MIBG | Kₘ = 264 | - | [3][7] |
| Morpholine Derivatives | Reboxetine | 1.1 | - | [2] |
| Methyl-norethylreboxetine (MeNER) | ~0.37 | - | [2] | |
| Phenylpropylamine Derivatives | Nisoxetine (R-isomer) | 0.46 | - | [2] |
| Atomoxetine (R-isomer) | 5 | - | [2] | |
| Tricyclic Antidepressants | Desipramine | 7.36 | 23.1 | [2][8] |
| Nortriptyline | 3.4 | - | [2] | |
| Piperazine Derivatives | GBR12909 | - | >10,000 | [8] |
| Phenyltropane Derivatives | RTI-55 | - | 13.5 | [8] |
| RTI-229 | - | 797 | [8] | |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine | 7.5 | - | [2] |
| Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs) | Bupropion | - | - | [2] |
| Novel Benzothiadiazol-yl-butan-2-ols | S-17b (WYE-103231) | - | 1.2 |
Note: Kₘ (Michaelis constant) is reported for the substrate MIBG, which reflects its affinity for the transporter in the context of transport kinetics.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental assays: norepinephrine transporter uptake assays and competitive binding assays.
Norepinephrine Transporter Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled substrate, typically [³H]norepinephrine, into cells expressing the norepinephrine transporter.
Protocol Outline:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells or other suitable cell lines stably expressing the human norepinephrine transporter (hNET) are cultured to confluency.[8]
-
Assay Preparation: Cells are washed and incubated in a Krebs-Ringer-HEPES (KRH) buffer.[8]
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (novel inhibitor) or a known inhibitor (e.g., desipramine) as a positive control.[8]
-
Substrate Addition: A fixed concentration of [³H]norepinephrine is added to initiate the uptake reaction.[8]
-
Incubation and Termination: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C) and then terminated by rapid washing with ice-cold buffer to remove extracellular radiolabel.[8]
-
Quantification: The amount of intracellular [³H]norepinephrine is quantified using liquid scintillation counting.[8]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[8]
Competitive Binding Assay
This assay directly measures the affinity of a compound for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand for binding to the transporter.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing hNET.[9]
-
Assay Components: The assay mixture includes the cell membranes, a fixed concentration of a radiolabeled ligand that binds to NET (e.g., [³H]nisoxetine), and varying concentrations of the unlabeled test compound.[9]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.[9]
-
Data Analysis: The data are analyzed to determine the IC₅₀ of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
Visualizing Norepinephrine Transporter Function and Inhibition
Norepinephrine Transporter Signaling Pathway
The primary role of the norepinephrine transporter is to regulate the concentration of norepinephrine in the synapse, which in turn modulates the activity of adrenergic receptors on postsynaptic neurons. Inhibition of NET leads to an increase in synaptic norepinephrine levels, enhancing adrenergic signaling.
Caption: Norepinephrine synthesis, release, reuptake, and the site of action for NET inhibitors.
Experimental Workflow for Inhibitor Comparison
The process of comparing novel inhibitors to a known compound like MIBG involves a systematic workflow from initial screening to detailed characterization.
Caption: A typical workflow for the discovery and characterization of novel NET inhibitors.
Conclusion
This guide has provided a comparative overview of the binding of this compound (as represented by its non-radioactive analog MIBG) and various novel inhibitors to the norepinephrine transporter. The data presented highlight the diverse chemical scaffolds that can achieve high-affinity binding to NET. While MIBG serves as an effective substrate for targeted radiotherapy, the novel inhibitors, with their varying potencies and selectivities, offer a rich landscape for the development of new therapeutics for a range of neurological and psychiatric disorders. The detailed experimental protocols and visual workflows provided herein are intended to support and guide researchers in this dynamic field of drug discovery. Further elucidation of the precise molecular interactions through high-resolution structural studies will undoubtedly accelerate the rational design of the next generation of NET-targeted drugs.
References
- 1. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Meta-Iodobenzylguanidine (mIBG) Transport by Polyspecific Organic Cation Transporters: Implication for mIBG Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substrate binding and inhibition mechanism of norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Meta-Iodobenzylguanidine (mIBG) Transport by Polyspecific Organic Cation Transporters: Implication for mIBG Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the reproducibility of MB-211 inhibition data
A Guide to Validating Aurora Kinase Inhibition Data
A Note on Terminology: The term "MB-211 inhibitor" does not correspond to a recognized small molecule inhibitor in publicly available scientific literature. It is possible this refers to experimental compounds studied in cell lines such as MDA-MB-231, or it may be an internal designation. This guide will focus on the validation of data for a class of inhibitors targeting Aurora kinases, which are relevant to the MDA-MB-231 cell line and represent a significant area of cancer research. We will use the broader class of Aurora kinase inhibitors to illustrate the principles of data validation and comparison.
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them a key target for cancer therapy.[1] This family includes Aurora A, Aurora B, and Aurora C.[1] This guide provides a comparative analysis of several Aurora kinase inhibitors, detailed experimental protocols for validating their effects, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Aurora Kinase Inhibitors
The efficacy of different Aurora kinase inhibitors can be compared by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The table below summarizes the IC50 values for a selection of well-characterized Aurora kinase inhibitors against the three main isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Selectivity |
| Alisertib (MLN8237) | 1 nM[2] | >200x selectivity for A over B[3] | - | Aurora A selective |
| Barasertib (AZD1152-HQPA) | 1368 nM[3] | 0.37 nM[3] | - | Aurora B selective |
| Danusertib (PHA-739358) | 13 nM[2] | 79 nM[2] | 61 nM[2] | Pan-Aurora |
| AMG-900 | 5 nM[4] | 4 nM[4] | 1 nM[4] | Pan-Aurora |
| SNS-314 | 9 nM[2] | 31 nM[2] | 3 nM[2] | Pan-Aurora |
| PF-03814735 | 5 nM[2] | 0.8 nM[2] | - | Pan-Aurora |
| GSK1070916 | >100-fold selective for B/C over A[4] | 3.5 nM[2] | 6.5 nM[2] | Aurora B/C selective |
| CCT129202 | 42 nM[3] | 198 nM[3] | 227 nM[3] | Pan-Aurora |
| AT9283 | ~3.0 nM[4] | ~3.0 nM[4] | - | Multi-kinase inhibitor |
| CYC116 | 44 nM[3] | 19 nM[3] | 65 nM[3] | Pan-Aurora |
Detailed Experimental Protocols
Reproducibility of experimental data is fundamental to scientific research. Below are detailed protocols for two key assays used to validate the inhibitory effects of compounds targeting cell cycle and proliferation.
Cell Cycle Analysis for G2/M Arrest by Flow Cytometry
This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many Aurora kinase inhibitors cause an arrest in the G2/M phase.[1][5]
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with an inhibitor.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete growth medium
-
Inhibitor compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[6]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.[5]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the inhibitor and a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Aspirate the medium, wash the cells with PBS, and detach adherent cells using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[7]
-
Fixation: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again. Resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[6][7] Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. A histogram of DNA content will show distinct peaks for G0/G1 and G2/M phases, with the S phase in between.[9]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the percentage of cells in the G2/M phase in inhibitor-treated samples to the vehicle control.
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane, a key process in cancer metastasis.
Objective: To assess the effect of an inhibitor on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)[10]
-
Cancer cell line
-
Serum-free medium and complete medium (containing a chemoattractant like 10% FBS)
-
Inhibitor compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[11][12]
-
Staining solution (e.g., 0.2% Crystal Violet)[11]
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. The day before the assay, starve the cells by incubating them in a serum-free medium.[13]
-
Assay Setup: Add complete medium (containing the chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium, with or without the inhibitor, to the desired concentration (e.g., 1 x 10^5 cells/100 µL).[11] Gently add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 2.5 to 24 hours, depending on the cell type).[10][12]
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the pores.[10]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for about 10-15 minutes.[11] Then, stain the cells by immersing the insert in Crystal Violet solution for 5-10 minutes.[11]
-
Washing and Drying: Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Quantification: Count the number of migrated, stained cells on the membrane using a microscope. Take images of several random fields and calculate the average number of migrated cells per field. Compare the results from inhibitor-treated wells to the control wells.
Mandatory Visualization
Aurora Kinase C Signaling Pathway
Caption: Diagram of the AURKC signaling pathway in tumorigenesis.
Experimental Workflow for Inhibitor Validation
Caption: A general workflow for validating a novel kinase inhibitor.
References
- 1. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Comparative Analysis of NITD-688 Efficacy Across Dengue Virus Serotypes
Disclaimer: Information regarding the compound "MB-211" is not available in the public domain. This guide provides a comparative analysis of NITD-688 , a well-characterized, pan-serotype Dengue Virus (DENV) inhibitor currently in clinical development, as a representative example.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of NITD-688's performance against the four DENV serotypes, supported by experimental data.
Data Presentation
NITD-688 is a potent inhibitor of all four DENV serotypes, targeting the nonstructural protein 4B (NS4B). Its efficacy has been quantified through both cell-based assays measuring the half-maximal effective concentration (EC50) and biophysical assays determining the binding affinity (KD) to the viral NS4B protein.
Table 1: In Vitro Efficacy and Binding Affinity of NITD-688 Against DENV Serotypes
| DENV Serotype | EC50 (nM) | Binding Affinity (KD) to NS4B (nM) |
| DENV-1 | 38 | 437 |
| DENV-2 | 8 | 84 |
| DENV-3 | Not specified, but potent | ~84 |
| DENV-4 | Not specified, but potent | Not specified, but weaker than DENV-2/3 |
Note: EC50 values are reported as a range of 8-38 nM across all four serotypes[1]. The binding affinity for DENV-2 and DENV-3 are approximately equal, followed by DENV-4 and then DENV-1, which shows the lowest affinity[2].
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
1. Determination of EC50 by High-Content Imaging Cellular Flavivirus Immunoassay (HCI-CFI)
This cell-based assay quantifies the ability of a compound to inhibit viral replication in host cells.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1.4 x 10^4 cells per well.
-
Infection and Treatment: The cells are then infected with one of the four DENV serotypes at a specific multiplicity of infection (MOI) in the presence of varying concentrations of NITD-688.
-
Incubation: The plates are incubated for 48 hours to allow for viral replication.
-
Immunostaining: Post-incubation, the cells are fixed and stained with an antibody specific to a viral protein (e.g., the envelope protein). A fluorescent secondary antibody is used for detection. Cell nuclei are counterstained with Hoechst 33342.
-
Imaging and Analysis: The plates are imaged using a high-content analysis platform. The software quantifies the number of infected cells (fluorescently labeled for the viral protein) relative to the total number of cells (Hoechst-stained nuclei).
-
EC50 Calculation: The percentage of infected cells is plotted against the compound concentration, and the EC50 value is calculated as the concentration at which a 50% reduction in viral infection is observed compared to untreated controls.
2. Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (NITD-688) to a macromolecule (DENV NS4B protein), allowing for the determination of the binding affinity (KD).
-
Sample Preparation: Recombinant NS4B proteins for each DENV serotype are purified and reconstituted in detergent micelles. The NITD-688 compound is dissolved in a matched buffer.
-
Titration: A solution of NITD-688 is titrated in small, sequential injections into a sample cell containing the purified NS4B protein at a constant temperature.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured by the ITC instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), which is a measure of the binding affinity.
Mandatory Visualization
References
Independent Validation of MTX-211's Dual Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MTX-211, a first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), with alternative therapeutic strategies. The information presented herein is supported by available preclinical data to aid in the evaluation of its mechanism of inhibition.
Executive Summary
MTX-211 is a novel small molecule designed to simultaneously block two key signaling pathways implicated in cancer cell proliferation and survival: the EGFR and PI3K pathways. Preclinical studies have demonstrated its potential in various cancer models, particularly in colorectal and pancreatic cancers. This guide summarizes the available data on MTX-211's mechanism of action, including its inhibitory concentrations and effects on cellular processes. It also presents information on a related compound, MTX-531, and discusses alternative approaches, such as combination therapies, for targeting these critical cancer pathways. A notable challenge in the evaluation of MTX-211 is the limited availability of independent validation studies from research groups not directly affiliated with the originating institution.
Mechanism of Action of MTX-211
MTX-211 exerts its anti-cancer effects by competitively inhibiting the kinase activity of both EGFR and PI3K. This dual inhibition is intended to provide a more potent and durable anti-tumor response compared to single-target agents by addressing potential feedback loops and resistance mechanisms.
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
Safety Operating Guide
Navigating the Disposal of MB-211: A Call for Specificity
The proper disposal of any laboratory material is a critical component of ensuring a safe and compliant research environment. However, the designation "MB-211" is not a unique chemical identifier, and search results have associated it with a diverse range of products, from industrial paint components to camera batteries and biological research compounds. Without a precise chemical name, CAS number, or Safety Data Sheet (SDS), providing a specific and safe disposal protocol is impossible.
To ensure the safe handling and disposal of the substance you are working with, please provide more specific information, such as:
-
Full Product Name: The complete name as it appears on the container or in purchasing records.
-
Manufacturer or Supplier: The company from which the substance was obtained.
-
Chemical Abstract Service (CAS) Number: A unique numerical identifier assigned to every chemical substance.
-
A copy of the Safety Data Sheet (SDS): This document contains detailed information about the substance's properties, hazards, and handling procedures.
Once this critical information is provided, a comprehensive disposal plan can be developed, adhering to all relevant safety and environmental regulations.
General Principles of Laboratory Waste Disposal
In the absence of specific information on this compound, researchers, scientists, and drug development professionals should adhere to established best practices for laboratory waste management.[1][2][3] Hazardous chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Key considerations for chemical waste disposal include:
-
Waste Identification and Characterization: All waste must be correctly identified as hazardous or non-hazardous based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2]
-
Proper Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[3] For instance, acids should not be stored with bases or oxidizers with flammable materials.
-
Container Management: Waste containers must be appropriate for the type of chemical, in good condition, and kept securely closed except when adding waste.[1][2][3] All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[2]
-
Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste must establish designated SAAs at or near the point of generation for the temporary storage of waste.[1][3]
-
Disposal Procedures: Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted for a specific non-hazardous substance.[2] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Experimental Protocols for Waste Characterization
If the identity of this compound is unknown, a series of basic experiments can help to characterize its properties to inform proper disposal. These tests should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Table 1: Basic Waste Characterization Tests
| Parameter | Methodology | Purpose |
| pH | Use a calibrated pH meter or pH indicator strips to measure the acidity or alkalinity of a small, diluted sample. | To determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5). |
| Flash Point | Use a closed-cup flash point tester to determine the lowest temperature at which vapors will ignite. | To determine if the waste is ignitable (flash point < 140°F / 60°C). |
| Reactivity with Water | Cautiously add a very small amount of the substance to water and observe for any reaction, such as the generation of heat or gas. | To identify water-reactive substances. |
| Solubility | Observe the miscibility of a small amount of the substance in water and common organic solvents. | To inform potential treatment and disposal methods. |
Logical Workflow for Unidentified Waste
The following diagram illustrates a logical workflow for handling an unidentified substance like this compound.
Caption: Decision workflow for the disposal of an unidentified laboratory substance.
By providing specific information about the "this compound" you are using, you can receive tailored and accurate guidance that ensures the safety of your laboratory personnel and the protection of the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
